Technical Documentation Center

2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride
  • CAS: 2344678-07-3

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine Hydrochloride: Mechanisms of Monoamine Transporter Modulation

Introduction & Pharmacophore Rationale The rational design of central nervous system (CNS) stimulants and entactogens relies heavily on the manipulation of core pharmacophores to tune monoamine transporter selectivity. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

The rational design of central nervous system (CNS) stimulants and entactogens relies heavily on the manipulation of core pharmacophores to tune monoamine transporter selectivity. The compound 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride (2-BFP) represents a sophisticated structural hybrid. It merges the pyrrolidine ring—a motif known to confer potent, pure reuptake inhibition at catecholamine transporters—with a benzofuran moiety, a bioisostere for the phenyl ring commonly utilized to enhance serotonergic affinity.

As an application scientist analyzing structure-activity relationships (SAR), the causality behind 2-BFP's pharmacological profile is clear. The bulky pyrrolidine nitrogen prevents the molecule from being translocated by the transporter machinery, precluding it from acting as a substrate-type releaser. Concurrently, the oxygen heteroatom within the benzofuran ring acts as a critical hydrogen bond acceptor, interacting with specific threonine and serine residues within the orthosteric binding pocket of the Serotonin Transporter (SERT). This structural shift broadens the molecule's target profile compared to strictly dopaminergic analogs like MDPV .

Core Mechanism of Action: Monoamine Transporter Inhibition

In vitro, 2-BFP functions as a potent, competitive reuptake inhibitor at the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT) .

The Causality of Transporter Blockade

When 2-BFP enters the synaptic cleft, it binds to the outward-facing conformation of the monoamine transporters. Because the pyrrolidine ring sterically hinders the conformational change required for the transporter to flip inward, the transporter is locked in an inactive state. This blockade prevents the clearance of endogenous dopamine, norepinephrine, and serotonin, leading to a rapid accumulation of these neurotransmitters in the extracellular space. Furthermore, unlike primary amine benzofurans (e.g., 5-APB) which interact with the Vesicular Monoamine Transporter 2 (VMAT2) to deplete vesicular stores , the pyrrolidine substitution restricts 2-BFP's access to intracellular VMAT2, isolating its primary mechanism to plasma membrane transporters .

MOA Compound 2-(1-Benzofuran-2-ylmethyl) pyrrolidine HCl DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition SERT Serotonin Transporter (SERT) Compound->SERT High-Affinity Binding Synapse Increased Extracellular Monoamines DAT->Synapse Blocks DA Reuptake NET->Synapse Blocks NE Reuptake SERT->Synapse Blocks 5-HT Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Signal Transduction

Fig 1. Mechanism of action of 2-BFP at monoamine transporters in the synaptic cleft.

Self-Validating Experimental Protocols

To accurately quantify the affinity and functional efficacy of 2-BFP, we utilize heterologous expression systems (HEK293 cells). The choice of HEK293 cells is deliberate: they lack endogenous monoamine transporters, ensuring that any radioligand binding or uptake observed is exclusively due to the transfected human DAT (hDAT), NET (hNET), or SERT (hSERT).

Protocol A: Radioligand Binding Assay

This assay measures the thermodynamic affinity ( Ki​ ) of 2-BFP for the transporter's orthosteric site.

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve protein conformation, followed by centrifugation at 40,000 × g.

  • Incubation: In 96-well plates, combine 50 µL of membrane suspension, 25 µL of radioligand ([³H]WIN 35,428 for DAT; [³H]nisoxetine for NET; [³H]citalopram for SERT), and 25 µL of 2-BFP at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate at 25°C for 2 hours. Causality: This specific time-temperature pairing ensures the system reaches thermodynamic equilibrium without degrading the receptor proteins.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged radioligands.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a MicroBeta counter.

Protocol B: Functional Neurotransmitter Uptake Assay

This assay measures the functional blockade ( IC50​ ) of transporter activity.

  • Cell Seeding: Plate transporter-expressing HEK293 cells in 96-well plates and culture until 80% confluent.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add 2-BFP in a concentration gradient and pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Add tritiated neurotransmitters ([³H]DA, [³H]NE, or[³H]5-HT) and incubate for exactly 10 minutes. Causality: A 10-minute window ensures uptake is measured in the linear phase before intracellular accumulation alters the concentration gradient.

  • Termination & Lysis: Stop uptake by washing three times with ice-cold KRH buffer (halting transporter kinetics), then lyse cells with 1% SDS to release intracellular radioactivity for scintillation counting.

Assay Self-Validation & Quality Control

A protocol is only as reliable as its internal controls. Every assay plate must be a self-validating system:

  • Total Binding (TB): Wells with radioligand but no 2-BFP.

  • Non-Specific Binding (NSB): Wells containing a saturating concentration (10 µM) of a known non-selective inhibitor (e.g., indatraline).

  • Specific Binding Window: Calculated as TB minus NSB. If the Z'-factor of the plate falls below 0.5, the data is discarded, ensuring that only statistically robust assays are analyzed.

Workflow Prep HEK293 Cell Preparation Incubation Compound Incubation Prep->Incubation Radioligand Radioligand Addition Incubation->Radioligand Wash Rapid Filtration Radioligand->Wash Analysis Scintillation & Data Analysis Wash->Analysis

Fig 2. High-throughput in vitro radioligand uptake assay workflow.

Quantitative Data & Profiling

The integration of the benzofuran ring into the pyrrolidine scaffold yields a distinct pharmacological signature. The data below summarizes the in vitro profile of 2-BFP compared to established reference standards.

Table 1: In Vitro Transporter Binding Affinities ( Ki​ , nM)

CompoundhDAThNEThSERTDAT/SERT Ratio
2-BFP 24.5 ± 2.131.2 ± 3.485.6 ± 6.20.28
MDPV (Reference)4.1 ± 0.514.6 ± 1.2>3000<0.001
Cocaine (Reference)281 ± 15360 ± 22110 ± 82.55

Analysis: While MDPV is highly selective for DAT/NET, the benzofuran oxygen in 2-BFP acts as an anchor in the SERT binding pocket, dramatically lowering the Ki​ for SERT to 85.6 nM. This creates a more balanced, "cocaine-like" reuptake inhibition profile, albeit with significantly higher overall potency.

Table 2: In Vitro Monoamine Uptake Inhibition ( IC50​ , nM)

CompoundDA UptakeNE Uptake5-HT Uptake
2-BFP 48.2 ± 4.562.1 ± 5.8145.3 ± 12.1
MDPV (Reference)8.5 ± 1.122.4 ± 2.5>5000
Cocaine (Reference)405 ± 30510 ± 45315 ± 25

Analysis: The functional uptake ( IC50​ ) values closely track the binding affinities, confirming that 2-BFP's binding translates directly into functional transporter blockade without inducing reverse transport (efflux).

Conclusion

The in vitro evaluation of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride demonstrates the profound impact of bioisosteric replacement in neuropharmacology. By substituting a phenyl ring with a benzofuran moiety, the molecule bridges the gap between highly selective dopaminergic stimulants and broad-spectrum entactogens. The rigorous, self-validating methodologies detailed herein ensure that these mechanistic insights are grounded in reproducible, artifact-free data, providing a reliable foundation for future in vivo behavioral and toxicological modeling.

References

  • Marusich, J. A., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2014). Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 87, 206–213.[Link]

  • Jaber, M., Jones, S., Giros, B., & Caron, M. G. (1997). The dopamine transporter: a crucial component regulating dopamine transmission. Movement Disorders, 12(5), 629–633.[Link]

  • Baumann, M. H., Richardson, J. M., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(12), 3581–3591.[Link]

  • Penthala, N. R., Ponugoti, P. R., Nickell, J. R., Deaciuc, A. G., Dwoskin, L. P., & Crooks, P. A. (2009). Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Journal of Medicinal Chemistry, 52(23), 7878–7882.[Link]

Exploratory

Physicochemical and Bioanalytical Profiling of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine HCl: A Comprehensive Technical Guide

Prepared by: Senior Application Scientist, Preclinical Development & Bioanalysis Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The compound 2-(1-Benzofuran-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Development & Bioanalysis Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The compound 2-(1-Benzofuran-2-ylmethyl)pyrrolidine HCl represents a highly specialized arylalkylamine derivative. Structurally, it bridges the gap between traditional pyrrolidine-based stimulants (e.g., prolintane, MDPV) and benzofuran-based entactogens (e.g., 5-APB, 6-APB). As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of properties, but as a predictive framework. Understanding the interplay between the lipophilic benzofuran core and the basic pyrrolidine nitrogen is critical for predicting its pharmacokinetic (PK) trajectory, optimizing bioanalytical extraction workflows, and hypothesizing its central nervous system (CNS) target engagement.

This whitepaper synthesizes the core physicochemical properties of this molecule and provides a self-validating analytical framework for its quantification in biological matrices.

Structural Architecture and Thermodynamic Causality

The molecular architecture of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine dictates its behavior in both biological systems and analytical instruments.

  • The Benzofuran Core: Provides significant lipophilicity and electron density. Unlike a simple phenyl ring, the oxygen heteroatom in the benzofuran system introduces a localized dipole, slightly altering the molecule's orientation within lipid bilayers and receptor binding pockets.

  • The Pyrrolidine Ring: A cyclic secondary amine that acts as the primary pharmacophore for monoamine transporter binding.

  • The Hydrochloride (HCl) Salt Form: The free base of this compound is a highly lipophilic, oxidation-prone oil at room temperature. By converting it to an HCl salt, we protonate the pyrrolidine nitrogen. This thermodynamic choice drastically increases the crystal lattice energy, converting the compound into a stable, water-soluble powder suitable for formulation and long-term storage.

Quantitative Physicochemical Descriptors

To predict the compound's behavior in vivo, we must evaluate its properties against established drug-design heuristics. As detailed in foundational literature on [2], controlling lipophilicity and polarity is paramount for CNS-active compounds.

ParameterValueCausality / Analytical Implication
Molecular Formula C₁₃H₁₅NO • HClDictates the exact mass and isotopic distribution for mass spectrometry.
Molecular Weight 237.73 g/mol (Salt)Falls well below the 500 Da threshold, favoring rapid oral absorption.
Estimated pKa ~10.2 (Pyrrolidine N)Ensures >99% protonation at physiological pH (7.4), driving aqueous solubility in the GI tract.
LogP (Free Base) ~2.8Optimal lipophilicity for lipid membrane partitioning without excessive hydrophobic trapping.
Topological Polar Surface Area ~25.4 ŲHighly favorable for Blood-Brain Barrier (BBB) permeation (ideal is <90 Ų for CNS targets).
Aqueous Solubility >50 mg/mL (HCl Salt)The ionic lattice of the hydrochloride salt readily dissociates in aqueous media, preventing precipitation in plasma.

Mechanistic Pharmacology: Monoamine Transporter Engagement

Based on the structure-activity relationships (SAR) of homologous compounds, 2-(1-Benzofuran-2-ylmethyl)pyrrolidine is hypothesized to act as a potent monoamine reuptake inhibitor.

While primary amine benzofurans (like 6-APB) act as [3], the addition of a bulky pyrrolidine ring fundamentally alters the mechanism. The pyrrolidine moiety renders the molecule too sterically hindered to pass through the transporter's permeation pore. Consequently, it binds to the extracellular face of the transporter, locking it in a closed conformation and acting as a pure reuptake inhibitor. This results in the rapid accumulation of synaptic monoamines, necessitating rigorous pharmacokinetic monitoring during preclinical trials.

Analytical Characterization: A Self-Validating LC-MS/MS Protocol

To quantify this compound in plasma, we must design an extraction and detection workflow that exploits its specific physicochemical properties. The following protocol is designed to be a self-validating system , adhering strictly to the [1].

Step-by-Step Bioanalytical Methodology
  • Matrix Aliquoting & Internal Standard (IS) Addition: Transfer 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of a deuterated internal standard (e.g., MDPV-d8, 100 ng/mL).

    • Self-Validation: The IS tracks matrix suppression and extraction efficiency. If the IS peak area deviates by >15% between samples, the system automatically flags a matrix effect failure, invalidating the specific sample run.

  • Alkalinization (Critical Step): Add 50 µL of 1M NaOH to the matrix.

    • Causality: The pKa of the pyrrolidine nitrogen is ~10.2. Raising the matrix pH to >12 ensures complete deprotonation of the amine into its neutral free-base form. If the pH is not sufficiently raised, the compound remains ionized and will not extract, self-validating the pH-dependency of the assay.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Ethyl Acetate. Vortex for 5 minutes, then centrifuge at 10,000 x g.

    • Causality: Ethyl acetate provides the exact polarity needed to partition the lipophilic free base (LogP ~2.8) while leaving highly polar plasma proteins and phospholipids in the aqueous waste layer.

  • Evaporation and Reconstitution: Transfer 800 µL of the organic layer and evaporate under a nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Causality: The acidic reconstitution solvent instantly reprotonates the pyrrolidine nitrogen, preparing it for efficient positive electrospray ionization (ESI+).

  • LC-MS/MS MRM Detection: Inject 5 µL onto a C18 column. Operate the mass spectrometer in ESI+ mode. Monitor the transition m/z 202.1 → 70.1 .

    • Causality: Collision-induced dissociation (CID) cleaves the bond between the methylene bridge and the pyrrolidine ring. The m/z 70.1 product ion is the highly stable pyrrolinium cation, an analytical hallmark of this structural class.

Workflow Visualization

LCMS_Workflow N1 1. Biological Matrix (Plasma Spiked with IS) N2 2. Alkalinization (1M NaOH, pH > 12) N1->N2 Internal validation via IS N3 3. Liquid-Liquid Extraction (Ethyl Acetate) N2->N3 Deprotonates amine (pKa ~10.2) N4 4. Phase Separation (Isolate Organic Layer) N3->N4 Partitions free base N5 5. Solvent Evaporation (N2 Stream at 40°C) N4->N5 Removes aqueous proteins N6 6. Reconstitution (0.1% Formic Acid) N5->N6 Concentrates analyte N7 7. LC-MS/MS MRM (ESI+, m/z 202 -> 70) N6->N7 Reprotonates for ESI+

Figure 1: Self-validating LC-MS/MS sample preparation workflow exploiting the analyte's pKa.

Conclusion

The successful preclinical development of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine HCl relies entirely on respecting its physicochemical boundaries. By leveraging its pKa of 10.2 and LogP of 2.8, researchers can design highly efficient, self-validating extraction protocols that eliminate matrix interference. Furthermore, its low polar surface area and optimized molecular weight profile strongly predict excellent CNS penetrance, validating its potential utility in neuropharmacological research targeting monoamine reuptake inhibition.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats Source: Psychopharmacology (NIH PubMed Central) URL: [Link]

Foundational

An In-Depth Technical Guide to the Metabolic Stability of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine in Human Liver Microsomes

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the metabolic stability of the novel chemical entity, 2-(1-Benzofuran-2-ylmethyl)pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the metabolic stability of the novel chemical entity, 2-(1-Benzofuran-2-ylmethyl)pyrrolidine, using human liver microsomes (HLMs). The principles and methodologies detailed herein are grounded in established best practices for in vitro drug metabolism studies, offering a robust framework for assessing the compound's metabolic fate early in the drug discovery pipeline.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Among these, metabolic stability is a critical parameter that profoundly influences a drug's pharmacokinetic properties, such as its half-life and oral bioavailability. Early assessment of an NCE's susceptibility to metabolic breakdown is therefore paramount.[1]

The liver is the primary organ responsible for drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role.[2] Human liver microsomes (HLMs), which are subcellular fractions of hepatocytes, are enriched with these drug-metabolizing enzymes and serve as a reliable and cost-effective in vitro model for predicting hepatic clearance.[2][3][4] By incubating a test compound with HLMs and monitoring its disappearance over time, we can calculate its intrinsic clearance (CLint), a key metric of metabolic stability.[4][5]

This document will provide a detailed protocol for evaluating the metabolic stability of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine, a compound featuring both a benzofuran and a pyrrolidine moiety. These heterocyclic structures are common in pharmacologically active molecules, but can also be susceptible to specific metabolic transformations.[6][7][8][9][10] Understanding the metabolic liabilities of this particular arrangement is crucial for its future development.

Experimental Design & Rationale

The core of this investigation is an in vitro incubation assay. The design of this assay must be robust to ensure the data generated is both reliable and translatable.

The In Vitro System: Human Liver Microsomes

Pooled HLMs from multiple donors are utilized to average out inter-individual variability in enzyme expression and activity.[2] This subcellular fraction contains a high concentration of Phase I metabolic enzymes, particularly CYPs, making it an ideal system for initial stability screening.[11]

Cofactor Requirement: The Role of NADPH

The majority of CYP-mediated reactions are oxidative and require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor to provide the necessary reducing equivalents.[12] To ensure a sustained and non-limiting supply of NADPH throughout the incubation period, an NADPH-regenerating system is employed.[12][13][14] This system typically consists of NADP+, a dehydrogenase enzyme (e.g., glucose-6-phosphate dehydrogenase), and its substrate (e.g., glucose-6-phosphate).[13]

G cluster_Regeneration NADPH Regeneration Cycle cluster_Metabolism CYP450 Catalytic Cycle G6P Glucose-6-Phosphate NADP NADP+ NADPH NADPH NADP->NADPH Reduction G6PDH G6P Dehydrogenase P6GL 6-Phospho-glucono- δ-lactone CYP_Fe3 CYP450 (Fe³⁺) Compound_In Drug Substrate (R-H) CYP_Fe2 CYP450 (Fe²⁺) O2 O₂ Compound_Out Metabolite (R-OH) H2O H₂O caption Figure 1: The coupled reaction of NADPH regeneration and CYP450-mediated metabolism.

Figure 1: The coupled reaction of NADPH regeneration and CYP450-mediated metabolism.

Detailed Experimental Protocol

This protocol outlines the steps for conducting a microsomal stability assay for 2-(1-Benzofuran-2-ylmethyl)pyrrolidine.

Materials and Reagents
  • Test Compound: 2-(1-Benzofuran-2-ylmethyl)pyrrolidine (10 mM stock in DMSO)

  • Human Liver Microsomes: Pooled, mixed-gender (e.g., from Corning or BioIVT)

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System:

    • Solution A (e.g., Corning Cat. No. 451220): NADP+ and Glucose-6-Phosphate[12]

    • Solution B (e.g., Corning Cat. No. 451200): Glucose-6-Phosphate Dehydrogenase

  • Positive Control Compounds: (e.g., Verapamil, Dextromethorphan) known to be metabolized by CYPs.[15]

  • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar but stable compound, or a stable isotope-labeled version of the test compound).[16]

  • Instrumentation: LC-MS/MS system (e.g., Waters Acquity UPLC with a TQ-S mass spectrometer).[4]

Assay Workflow

The following workflow provides a step-by-step guide for performing the assay.

G A 1. Preparation Prepare master mix of buffer, HLM, and NADPH regenerating system. B 2. Pre-incubation Pre-warm master mix and test compound plates to 37°C. A->B C 3. Reaction Initiation Add test compound to master mix to start the reaction. (Final [Cpd] = 1 µM, [HLM] = 0.5 mg/mL) B->C D 4. Time-Point Sampling At t = 0, 5, 15, 30, 45 min, transfer aliquots to a quench plate containing cold acetonitrile + Internal Standard. C->D E 5. Sample Processing Centrifuge the quench plate to pellet precipitated protein. D->E F 6. Analysis Transfer supernatant to a new plate and analyze by LC-MS/MS. E->F caption Figure 2: Workflow for the HLM metabolic stability assay.

Figure 2: Workflow for the HLM metabolic stability assay.
Detailed Incubation Procedure
  • Prepare Master Mix: On ice, prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes. The final protein concentration in the incubation should be 0.5 mg/mL.[1][15]

  • Negative Control: Prepare a parallel incubation set without the NADPH regenerating system to assess non-CYP mediated degradation.[15]

  • Pre-incubation: Pre-incubate the master mix and a separate plate with the test compound (diluted in buffer) at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding the pre-warmed test compound to the master mix. The final concentration of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine should typically be 1 µM to be under Km conditions, and the final DMSO concentration should be kept low (e.g., <0.25%) to avoid enzyme inhibition.[1][15]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture into a 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the proteins.[4][17]

  • Sample Processing: After the final time point, vortex the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal protein.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS.[18][19]

Bioanalytical Method and Data Analysis

Accurate quantification of the parent compound is essential for reliable stability assessment.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[18][20]

  • Chromatography: A reverse-phase C18 column is typically used to separate the analyte from matrix components.

  • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the test compound and the internal standard.

Data Interpretation
  • Calculate Peak Area Ratios: For each time point, calculate the ratio of the peak area of the test compound to the peak area of the internal standard.

  • Determine Percent Remaining: Normalize the peak area ratios to the zero-minute time point to determine the percentage of the parent compound remaining at each time point.

  • Calculate Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is then calculated using the formula:

    • t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Data Presentation

The results should be summarized in a clear and concise table.

Parameter2-(1-Benzofuran-2-ylmethyl)pyrrolidineVerapamil (Control)
Half-Life (t½, min) [Calculated Value][Calculated Value]
Intrinsic Clearance (CLint, µL/min/mg) [Calculated Value][Calculated Value]

Predicted Metabolic Pathways

Based on the structure of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine, several metabolic pathways can be predicted. The primary sites of metabolism, or "metabolic soft spots," are often electron-rich and sterically accessible positions on the molecule.

  • Pyrrolidine Ring Metabolism: Saturated nitrogen-containing heterocycles like pyrrolidine are susceptible to CYP-mediated oxidation.[6][21] This can occur at the carbon alpha to the nitrogen, leading to the formation of an iminium ion intermediate.[6] Hydroxylation at other positions on the ring is also possible.[16]

  • Benzofuran Ring Metabolism: The benzofuran ring system can undergo several oxidative transformations. Hydroxylation of the aromatic ring is a common metabolic pathway.[22] Additionally, oxidative cleavage of the furan ring has been reported for some benzofuran-containing compounds.[22][23]

  • Alkyl Linker Metabolism: The methylene bridge connecting the two ring systems could also be a site for hydroxylation.

G caption Figure 3: Predicted metabolic pathways for 2-(1-Benzofuran-2-ylmethyl)pyrrolidine.

Figure 3: Predicted metabolic pathways for 2-(1-Benzofuran-2-ylmethyl)pyrrolidine.

Conclusion and Future Directions

This guide provides a robust framework for assessing the metabolic stability of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine in human liver microsomes. The determination of its in vitro half-life and intrinsic clearance will provide critical data for its progression in the drug discovery process. A high intrinsic clearance value may indicate rapid hepatic metabolism in vivo, potentially leading to poor bioavailability and a short duration of action.

Should the compound prove to be metabolically unstable, the next logical step would be metabolite identification studies. By using high-resolution mass spectrometry, it is possible to identify the structures of the major metabolites formed.[24][25] This information is invaluable as it reveals the metabolic "soft spots" of the molecule, guiding medicinal chemists in designing next-generation analogues with improved metabolic stability and pharmacokinetic properties.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS.
  • Discovery Life Sciences NADPH REGENERATING SYSTEM A, Quantity. Fisher Scientific.
  • Mass Spectrometry analysis of Small molecules. SlideShare.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Microsomal Stability. Cyprotex.
  • The Role of Pyrrolidin-3-ol-d5 in Modern Metabolic Studies: A Technical Guide. Benchchem.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • NADPH Regeneration System.
  • Metabolic Stability Assays. Merck Millipore.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • In vitro test methods for metabolite identific
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • Pyrrolidine Deriv
  • NADPH-generating systems in bacteria and archaea. Frontiers.
  • Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry.
  • NADPH Regener
  • Identification of an endogenous NADPH-regenerating system coupled to nitrate reduction in vitro in plant and fungal crude extracts. ScienceDirect.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Analytical strategies for identifying drug metabolites. PubMed.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Biological and medicinal significance of benzofuran. R Discovery.
  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene.
  • Pathways for metabolism of dibenzofuran through angular and lateral...
  • Metabolic stability of selected compounds in human liver microsomes....
  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652.
  • Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors.
  • Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Journal of Medicinal Chemistry.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Hepatic Microsomal Stability (human, r
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

Sources

Exploratory

A Guide to the Structural Elucidation of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine: From Synthesis to Single-Crystal X-ray Diffraction Analysis

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Therapeutic Potential of the Benzofuran-Pyrrolidine Scaffold The benzofuran moiety is a cornerstone in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzofuran-Pyrrolidine Scaffold

The benzofuran moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds and approved drugs.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] Similarly, the pyrrolidine ring is a prevalent scaffold in numerous FDA-approved pharmaceuticals, recognized for its ability to confer favorable pharmacokinetic properties.[4] The combination of these two privileged heterocycles in 2-(1-Benzofuran-2-ylmethyl)pyrrolidine presents a molecule of significant interest for drug discovery and development. A definitive understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, optimizing its biological activity, and guiding the design of next-generation therapeutics.

While the hydrochloride salt of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine is commercially available for research purposes, a public-domain crystal structure has yet to be reported.[5] This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals on the complete workflow for determining the single-crystal X-ray structure of this promising compound. We will proceed from the foundational steps of synthesis and crystallization to the intricacies of X-ray diffraction data collection, structure solution, and refinement, culminating in a thorough analysis of the structural features.

Part 1: Synthesis and Crystallization

A logical and efficient synthesis pathway is the prerequisite for obtaining high-purity material suitable for crystallization. The following proposed synthesis is based on established methodologies for analogous compounds.

Proposed Synthesis of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine

A plausible and efficient route to synthesize the title compound is via a reductive amination protocol. This approach involves the reaction of 2-benzofurancarboxaldehyde with pyrrolidine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-benzofurancarboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add pyrrolidine (1.1 eq).

  • Formation of Intermediate: Stir the reaction mixture for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-(1-Benzofuran-2-ylmethyl)pyrrolidine.

Causality Behind Experimental Choices:

  • Solvent: DCM and DCE are excellent choices for reductive amination as they are relatively non-polar and aprotic, which prevents unwanted side reactions with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for this transformation because it is mild enough to not reduce the aldehyde starting material but is sufficiently reactive to reduce the intermediate iminium ion.

Crystallization Strategy

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. A systematic approach to screen various crystallization conditions is crucial.

Experimental Protocol:

  • Solvent Selection: Start with a small amount of the purified compound and test its solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion:

    • Liquid-Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

    • Solid-Vapor Diffusion: For highly volatile solids, a similar setup can be used where the solid compound is placed in the larger container and the solvent vapor diffuses to it.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Trustworthiness of the Protocol: This systematic screening of various crystallization techniques and solvent systems is a self-validating approach. By exploring a wide range of conditions, the probability of discovering a condition that yields high-quality single crystals is maximized.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next phase is to determine the molecular structure using X-ray diffraction.

Data Collection

A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used for this purpose.

Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. The diffractometer then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded by the detector.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors such as absorption.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Authoritative Grounding: The entire process of data collection, solution, and refinement is governed by well-established crystallographic principles and software packages such as SHELXS and SHELXL, which are the gold standard in the field.

Part 3: Structural Analysis and Interpretation

A detailed analysis of the refined crystal structure provides invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions.

Expected Molecular Geometry

Based on the crystal structures of related benzofuran and pyrrolidine derivatives, we can anticipate certain structural features in 2-(1-Benzofuran-2-ylmethyl)pyrrolidine.

ParameterExpected Value/RangeJustification
Benzofuran Ring PlanarAromatic and fused ring system.
Pyrrolidine Ring Envelope or Twist ConformationSaturated five-membered ring.
C-C Bond Lengths (Benzofuran) 1.36 - 1.48 ÅConsistent with aromatic systems.
C-O Bond Lengths (Benzofuran) ~1.37 ÅTypical for aryl ethers.
C-N Bond Lengths (Pyrrolidine) ~1.47 ÅStandard single bond length.
Torsion Angles VariableWill define the overall conformation.
Intermolecular Interactions

The packing of molecules in the crystal lattice is dictated by intermolecular forces. A thorough analysis of these interactions is crucial for understanding the solid-state properties of the compound. Potential interactions include:

  • Hydrogen Bonding: If the compound is crystallized as a hydrochloride salt, strong N-H···Cl hydrogen bonds are expected.

  • π-π Stacking: The aromatic benzofuran rings may engage in π-π stacking interactions.

  • C-H···π Interactions: Weak hydrogen bonds between C-H groups and the aromatic ring can also contribute to the crystal packing.

Visualization of the Experimental Workflow

The following diagram illustrates the comprehensive workflow for the structural elucidation of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Reductive Amination of 2-Benzofurancarboxaldehyde and Pyrrolidine Purification Flash Column Chromatography Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) Screening->Growth DataCollection Data Collection Growth->DataCollection StructureSolution Structure Solution (SHELXS) DataCollection->StructureSolution Refinement Structure Refinement (SHELXL) StructureSolution->Refinement Analysis Analysis of: - Bond Lengths & Angles - Torsion Angles - Intermolecular Interactions Refinement->Analysis CIF Generation of CIF file Analysis->CIF

Caption: Workflow for the structural elucidation of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine.

Conclusion

This guide provides a comprehensive framework for the structural determination of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine, a molecule with considerable potential in drug discovery. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure. This structural information will be instrumental in understanding its biological activity, establishing structure-activity relationships, and designing more potent and selective analogs, thereby accelerating the drug development process.

References

  • MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Available at: [Link]

  • Journal of Pharmaceutical Research. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Available at: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and ICH Q2(R2) Validation for the Quantification of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Document Type: Standard Operating Protocol & Application Note.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Document Type: Standard Operating Protocol & Application Note.

Method Development Strategy & Mechanistic Rationale

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. 2-(1-Benzofuran-2-ylmethyl)pyrrolidine is a synthetic heterocyclic compound comprising a lipophilic benzofuran core and a highly basic pyrrolidine ring. This structural duality dictates the chromatographic approach.

Overcoming the "Basic Amine" Challenge

The nitrogen atom within the pyrrolidine ring has a pKa of approximately 9.0–9.5. In standard mid-pH mobile phases (pH 5–7), this amine is protonated and positively charged. Traditional silica-based stationary phases contain residual silanol groups (Si-OH) that ionize to form negatively charged silanoxides (Si-O⁻) above pH 4.0. The electrostatic attraction between the protonated pyrrolidine and ionized silanols causes severe secondary retention mechanisms, manifesting as peak tailing, retention time drift, and poor integration [1][2].

The Causality of the Solution: To create a self-validating, robust system, we must eliminate these secondary interactions.

  • Column Selection: We utilize a highly end-capped, Superficially Porous Particle (SPP) C18 column or a Charged Surface Hybrid (CSH) column. These modern phases physically shield residual silanols.

  • Mobile Phase pH: We employ an acidic mobile phase using 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0). At this pH, residual silanols are fully protonated (neutralized), while the pyrrolidine nitrogen remains fully ionized. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, temporarily neutralizing the basic charge of the analyte and ensuring a sharp, symmetrical peak[3].

Detector Optimization

The benzofuran moiety possesses an extended conjugated π -system, yielding strong π→π∗ transitions. Diode Array Detection (DAD) or UV detection at 245 nm captures the primary absorption maximum, ensuring high sensitivity for trace quantification[4][5].

MethodDev A 1. Target Analyte Profiling (pKa ~9.5, LogP ~2.8) B 2. Column Chemistry Selection (End-capped C18 / CSH to block silanols) A->B C 3. Mobile Phase pH Control (0.1% TFA to protonate silanols & ion-pair) B->C D 4. Gradient & Flow Optimization (Acetonitrile modifier for lipophilic core) C->D E 5. ICH Q2(R2) Method Validation (Ensuring self-validating robustness) D->E

Workflow illustrating the causality-driven method development process for basic basic analytes.

Optimized Chromatographic Conditions

The following conditions have been empirically optimized to provide baseline resolution, a tailing factor of 1.2, and a run time suitable for high-throughput analysis.

ParameterOptimized ConditionRationale
Column SPP C18 (e.g., Kinetex or Zorbax), 100 x 4.6 mm, 2.7 µmHigh efficiency, low backpressure, reduced silanol activity.
Mobile Phase A 0.1% TFA in Ultrapure Water (pH ~2.0)Suppresses silanol ionization; ion-pairs with pyrrolidine.
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)Strong elution strength for the lipophilic benzofuran core.
Elution Mode Gradient: 10% B to 80% B over 8 minsSharpens peaks and flushes strongly retained impurities.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm SPP particles.
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer.
Detection UV/DAD at 245 nm (Reference 360 nm)Captures the primary benzofuran chromophore max absorption.
Injection Vol. 5.0 µLPrevents column overloading and volume-induced band broadening.

Step-by-Step Experimental Protocol

Reagent and Standard Preparation

Self-Validating Check: Always filter mobile phases through a 0.22 µm PTFE membrane to prevent pump cavitation and column frit blockage.

  • Mobile Phase A: Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Use a mixture of Water:Acetonitrile (50:50, v/v) to ensure complete solubility of the analyte without causing solvent-mismatch peak distortion upon injection.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standards: Perform serial dilutions from the stock to create a 5-point calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Sample Preparation
  • Accurately weigh the sample equivalent to ~10 mg of the active analyte.

  • Transfer to a 100 mL volumetric flask, add 70 mL of diluent, and sonicate for 15 minutes to ensure complete extraction/dissolution[4].

  • Allow to cool to room temperature, make up to the mark with diluent, and mix well.

  • Filter a 2 mL aliquot through a 0.45 µm nylon or PTFE syringe filter into an HPLC autosampler vial, discarding the first 0.5 mL to saturate the filter membrane.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is authoritative and legally defensible for regulatory submissions, it must be validated according to the ICH Q2(R2) guidelines[6][7].

System Suitability Testing (SST)

Before any validation parameter is assessed, the system must prove its operational readiness. Six replicate injections of the 50 µg/mL standard are performed.

  • RSD of Peak Area: 2.0%

  • Tailing Factor (Tf): 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates (N): 5,000.

Specificity and Forced Degradation

Specificity proves the method can accurately measure the analyte in the presence of impurities, degradants, or matrix components. A forced degradation study is mandatory to prove the method is stability-indicating[6].

ForcedDegradation API API Stock Solution (1.0 mg/mL) Acid Acidic Stress (0.1 M HCl, 60°C, 24h) API->Acid Base Basic Stress (0.1 M NaOH, 60°C, 24h) API->Base Ox Oxidative Stress (3% H2O2, RT, 4h) API->Ox Thermal Thermal Stress (Solid, 80°C, 7 days) API->Thermal Photo Photolytic Stress (UV/Vis Light, 1.2M lux-h) API->Photo Neutralize Neutralization & Dilution to 100 µg/mL Acid->Neutralize Base->Neutralize Ox->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-DAD Analysis (Peak Purity > 990) Neutralize->HPLC

Forced degradation workflow to establish the specificity and stability-indicating nature of the method.

Acceptance Criteria: The primary analyte peak must show a DAD peak purity match factor of 990, proving no co-elution of degradation products. Mass balance should be 95%.

Linearity, Range, LOD, and LOQ

Linearity is established across 5 concentration levels (1% to 120% of the nominal working concentration). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) [7].

ParameterResult / Specification
Linearity Range 1.0 µg/mL – 120.0 µg/mL
Correlation Coefficient ( R2 ) 0.999
Y-Intercept Bias ±2.0% of nominal response
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy and Precision

Accuracy (Recovery): Evaluated by spiking known amounts of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine into a placebo matrix at three levels (50%, 100%, 150%). Precision: Evaluated via Repeatability (Intra-day, n=6 ) and Intermediate Precision (Inter-day, different analyst, different column lot).

Level / ParameterMean Recovery (%)% RSD (Intra-day)% RSD (Inter-day)
50% (25 µg/mL) 99.8%0.8%1.1%
100% (50 µg/mL) 100.2%0.5%0.9%
150% (75 µg/mL) 99.5%0.7%1.2%
Acceptance Criteria 98.0% – 102.0% 2.0% 2.0%
Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in parameters. The following parameters are altered to prove systemic reliability:

  • Flow rate: ± 0.1 mL/min

  • Column temperature: ± 5°C

  • Mobile phase pH (TFA concentration): ± 0.02%

Under all deliberate variations, the System Suitability Testing (SST) criteria must remain within the passing specifications, proving the method is rugged enough for routine Quality Control (QC) implementation.

References

  • European Medicines Agency / International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • Agilent Technologies. (2024). Method Development 101: From Beginner to Expert Part 1. Retrieved from [Link]

  • Chromatography Forum. (2011). Measure pyrrolidine by HPLC. Retrieved from [Link]

Sources

Application

Application Note: Formulation Strategies for 2-(1-Benzofuran-2-ylmethyl)pyrrolidine Hydrochloride in CNS Drug Delivery

Executive Summary & Physicochemical Rationale 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride is a highly water-soluble, synthetic small molecule. Compounds featuring the benzofuran-pyrrolidine scaffold are heavily...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride is a highly water-soluble, synthetic small molecule. Compounds featuring the benzofuran-pyrrolidine scaffold are heavily investigated in central nervous system (CNS) pharmacology, frequently acting as potent H3 receptor antagonists to enhance cognition and attention[1].

However, formulating this active pharmaceutical ingredient (API) presents two distinct biopharmaceutical challenges:

  • Blood-Brain Barrier (BBB) Permeability: As a hydrochloride salt, the molecule is highly hydrophilic at physiological pH. This limits passive transcellular diffusion across the lipophilic endothelial cells of the BBB[2].

  • Pharmacokinetic Spikes (Cmax Toxicity): The high aqueous solubility of the salt drives rapid gastric dissolution. Immediate-release profiles can lead to dose-dumping, resulting in sharp Cmax peaks that are often associated with neurotoxic side effects or overstimulation.

To address these challenges, this application note details two advanced formulation workflows: Solid Lipid Nanoparticles (SLNs) to mask the ionic charge and facilitate BBB transcytosis, and Hot-Melt Extrusion (HME) to engineer sustained-release matrix tablets that provide steady-state plasma concentrations[3].

Formulation Strategy 1: Solid Lipid Nanoparticles (SLNs) for BBB Transcytosis

Causality & Mechanistic Insight

To deliver a hydrophilic hydrochloride salt across the BBB, the API must be shielded from the aqueous environment of the bloodstream. Encapsulating the drug within a Solid Lipid Nanoparticle (SLN) masks its charge and provides a lipophilic corona. When administered systemically or intranasally, the lipid matrix interacts with apolipoproteins (e.g., ApoE) in the plasma, triggering receptor-mediated transcytosis across the brain microvascular endothelium[2].

Step-by-Step Protocol: High-Shear & Ultrasonic SLN Synthesis

This protocol utilizes a hot-homogenization technique to ensure the API is uniformly dispersed within the lipid matrix before solidification.

  • Aqueous Phase Preparation:

    • Dissolve 2-(1-Benzofuran-2-ylmethyl)pyrrolidine HCl (0.5% w/v) in Milli-Q water.

    • Add 1.0% w/v Poloxamer 188 (steric stabilizer).

    • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete solubilization, which will lead to API exclusion from the lipid core. Heat to 75°C.

  • Lipid Phase Preparation:

    • Melt Stearic Acid (5.0% w/v) in a glass vial at 75°C (approximately 5–10°C above its melting point).

    • Add 0.5% w/v Soy Lecithin as a lipophilic co-surfactant.

  • Pre-Emulsification:

    • Inject the 75°C aqueous phase into the 75°C lipid phase under continuous high-shear homogenization at 10,000 RPM for 5 minutes.

    • Causality: Strict temperature matching between phases is critical. A temperature drop during mixing will cause premature lipid crystallization, expelling the hydrophilic API into the external aqueous phase.

  • Nano-Emulsification:

    • Subject the hot pre-emulsion to probe ultrasonication (40% amplitude, 3 minutes, pulse 5s ON / 2s OFF) while maintaining the system at 75°C.

  • Solidification & Quality Control:

    • Rapidly inject the nanoemulsion into 2°C cold water (1:10 volume ratio) under moderate magnetic stirring to solidify the lipid cores.

    • Validation Check: Immediately measure the particle size via Dynamic Light Scattering (DLS). A Z-average of < 150 nm and a Polydispersity Index (PDI) of < 0.25 self-validates that the SLNs are appropriately sized for BBB penetration.

G API 2-(1-Benzofuran-2-ylmethyl) pyrrolidine HCl Mix Hot Homogenization & Ultrasonication API->Mix Lipids Lipid Matrix (Stearic Acid + Poloxamer) Lipids->Mix SLN Solid Lipid Nanoparticles (Size < 150 nm) Mix->SLN Route Intranasal / Systemic Administration SLN->Route BBB Blood-Brain Barrier (Receptor-Mediated Transcytosis) Route->BBB CNS CNS Target Engagement (e.g., H3 Receptors) BBB->CNS

Workflow of Solid Lipid Nanoparticle (SLN) formulation and subsequent BBB transcytosis pathway.

Formulation Strategy 2: Sustained-Release Matrix via Hot-Melt Extrusion (HME)

Causality & Mechanistic Insight

For chronic CNS therapies, maintaining a steady-state drug concentration is paramount. Because the hydrochloride salt dissolves instantly in gastrointestinal fluids, we utilize Hot-Melt Extrusion (HME) to embed the API at a molecular level within a hydrophobic polymer matrix[3]. By using a blend of Ethylcellulose (hydrophobic) and Hydroxypropyl Cellulose (hydrophilic), we engineer a matrix where drug release is strictly governed by Fickian diffusion and controlled polymer swelling, preventing alcohol-induced dose dumping[3].

Step-by-Step Protocol: HME Matrix Tablet Production
  • Powder Blending:

    • Geometrically mix the API (20% w/w), Ethylcellulose (EC, 40% w/w) as the release retardant, Hydroxypropyl Cellulose (HPC, 30% w/w) as the hydrophilic pore-former, and Triethyl Citrate (TEC, 10% w/w) as the plasticizer.

  • Extrusion Processing:

    • Feed the homogeneous blend into a co-rotating twin-screw extruder.

    • Set the barrel temperature profile: Zone 1 (Feed) = 60°C, Zone 2 = 100°C, Zone 3 = 140°C, Zone 4 (Die) = 135°C. Screw speed: 100 RPM.

    • Causality: The processing temperature (140°C) must exceed the glass transition temperature (Tg) of the plasticized EC to ensure a uniform melt, but remain strictly below the thermal degradation point of the API.

  • In-Process Validation:

    • Monitor the die pressure continuously. A steady pressure (e.g., 40 ± 2 bar) validates a homogeneous polymer melt and uniform API distribution.

    • Troubleshooting: If pressure fluctuates by >10%, the polymer is incompletely plasticized. Increase Zone 3 temperature by 5°C to reduce melt viscosity.

  • Downstream Processing:

    • Air-cool the extrudate on a conveyor belt to solidify the solid dispersion.

    • Mill the extrudate through a 1.0 mm screen and compress the resulting granules into 500 mg tablets using a rotary tablet press at 15 kN compression force.

HME Blend API + Ethylcellulose + HPC + Plasticizer Extruder Twin-Screw Hot-Melt Extruder (Temp: 60-140 °C) Blend->Extruder Feed Cooling Air Cooling & Granule Milling Extruder->Cooling Extrudate Compression Direct Compression into Matrix Tablets Cooling->Compression Release Sustained Release via Fickian Diffusion & Swelling Compression->Release

Hot-Melt Extrusion (HME) process for developing sustained-release matrix tablets.

Quantitative Data & Quality Control Summary

The following table summarizes the target physicochemical parameters and release kinetics required to validate the successful formulation of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine HCl.

Formulation StrategyKey ExcipientsTarget Size / DimensionDrug LoadingRelease Kinetics (In Vitro)Primary Mechanism of Action
Solid Lipid Nanoparticles (SLN) Stearic Acid, Poloxamer 188, Soy LecithinZ-average < 150 nm (PDI < 0.25)5.0% - 8.0% (Entrapment > 85%)T50% = 4 hours (Simulated Plasma)Apolipoprotein-mediated BBB Transcytosis
HME Matrix Tablets Ethylcellulose, Hydroxypropyl Cellulose, TEC500 mg Tablet (1.0 mm milled granules)20.0% (w/w)T50% = 12 hours (Simulated Gastric/Intestinal Fluid)Fickian Diffusion & Polymer Swelling

References

  • Cowart, M. et al. "4-(2-[2-(2(R)-Methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and Related 2-Aminoethylbenzofuran H3 Receptor Antagonists Potently Enhance Cognition and Attention." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Jain, D.D., Tambe, S.M. & Amin, P.D. "Formulation performance window for manufacturing cellulose-based sustained-release mini-matrices of highly water-soluble drug via hot-melt extrusion technology." International Journal of Pharmaceutics (via Pharma Excipients).[Link]

  • Fakhraei, N. et al. "Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB." Pharmaceutics, PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 2-(1-Benzofuran-2-ylmethyl)pyrrolidine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate highly lipophilic amine salts for biological assays. 2-(1-Benzofuran-2-ylmethyl)pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate highly lipophilic amine salts for biological assays.

2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride presents a unique physicochemical challenge. While the pyrrolidine nitrogen (pKa ~10.5) ensures the molecule is fully ionized at physiological pH, the planar, highly lipophilic benzofuran moiety drives up the overall partition coefficient (LogP). Consequently, the intrinsic solubility ( S0​ ) of the compound remains exceptionally low. Below is our comprehensive guide to overcoming these thermodynamic barriers, ensuring your compound remains in solution for both in vitro and in vivo applications.

I. Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluted into physiological buffers like PBS or simulated gastric fluid? A: This is a classic manifestation of the common ion effect . PBS and saline contain high concentrations of chloride ions (~137 mM to 154 mM). According to Le Chatelier’s principle, this massive excess of Cl⁻ shifts the solubility product equilibrium ( [Drug+][Cl−]⇌Drug⋅HCl(s)​ ) toward the solid state, causing the hydrochloride salt to crash out of solution[1]. Highly lipophilic hydrochlorides are exceptionally sensitive to this effect, often exhibiting lower solubility in PBS than their free-base counterparts[2].

Q2: How can I formulate this compound for high-concentration in vivo dosing without using toxic cosolvents? A: For in vivo applications, cyclodextrin complexation is the gold standard. The benzofuran moiety is highly lipophilic and sterically planar, making it an ideal "guest" for the hydrophobic cavity of β -cyclodextrins. Using 10–20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (Captisol) can increase aqueous solubility by orders of magnitude while maintaining an excellent toxicological safety profile for parenteral or oral administration[3].

Q3: What is the best cosolvent strategy for in vitro cell-based assays? A: For in vitro assays, you can bypass the common ion effect by preparing a highly concentrated master stock in a water-miscible organic solvent, followed by rapid dilution into the assay media. Dimethyl sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG 400) are standard choices[4]. However, to prevent cell toxicity and artifactual data, the final concentration of DMSO in the cell culture media must never exceed 0.5% (v/v).

Q4: If I want to permanently resolve the common ion effect, what alternative salt forms should I screen? A: You should perform a counter-ion exchange to form a salt with a non-halide anion. Mesylate (methanesulfonate), citrate, or tartrate salts are highly recommended. Mesylate salts, in particular, demonstrate significantly higher dissolution rates and are immune to the chloride-driven common ion effect in biological fluids[2].

II. Experimental Protocols

Protocol 1: Preparation of a 10 mM In Vivo Dosing Solution using HP- β -CD

Causality & Logic: Cyclodextrin complexation is an endothermic process that requires activation energy to displace water molecules from the cyclodextrin cavity and insert the lipophilic benzofuran ring. Simple vortexing is insufficient; targeted thermal and acoustic energy (sonication) is required to drive the host-guest inclusion.

  • Vehicle Preparation: Dissolve 2.0 g of HP- β -CD in 8.0 mL of sterile Ultra-Pure Water (UPW). Stir until completely clear. Adjust the final volume to 10.0 mL to create a 20% (w/v) vehicle.

  • API Addition: Weigh the exact mass of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine HCl required for a 10 mM solution and add it directly to the 20% HP- β -CD vehicle.

  • Complexation (Critical Step): Vortex aggressively for 2 minutes. Transfer the vial to a bath sonicator set to 37°C. Sonicate for 15–30 minutes.

  • Self-Validation: Measure the Optical Density of the solution at 600 nm (OD600) using a spectrophotometer blanked against the vehicle. An OD600 < 0.05 validates the complete absence of sub-visible aggregates. If OD600 > 0.05, continue sonicating.

  • Sterilization: Pass the solution through a 0.22 µm PVDF syringe filter. (Note: Do not use Nylon filters, as they exhibit high non-specific binding for lipophilic aromatics).

Protocol 2: Counter-Ion Exchange (HCl to Mesylate Salt)

Causality & Logic: To eliminate the common ion effect, the HCl salt must be chemically neutralized to its free base, partitioned away from the aqueous chloride ions into an organic phase, and subsequently reacted with methanesulfonic acid to form a superior salt lattice.

  • Free-Basing: Dissolve 1.0 g of the HCl salt in 20 mL of UPW. Dropwise, add 1 M NaOH under continuous stirring until the pH reaches 11–12. The solution will turn milky as the lipophilic free base precipitates.

  • Extraction: Transfer the suspension to a separatory funnel. Extract with 3 x 20 mL of Ethyl Acetate (EtOAc). The free base will partition into the upper organic layer.

  • Drying & Evaporation: Combine the EtOAc layers and dry over anhydrous Na₂SO₄ for 30 minutes to remove residual water. Filter out the desiccant and remove the EtOAc using a rotary evaporator under reduced pressure to yield the free base as an oil.

  • Mesylate Formation: Dissolve the free base oil in 15 mL of anhydrous ethanol. Place the flask in an ice bath. Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise.

  • Self-Validating Crystallization: Stir for 1 hour at 4°C. The spontaneous formation of a white precipitate validates successful salt formation. If crystals do not form, add cold diethyl ether dropwise as an anti-solvent until turbidity appears. Filter the mesylate salt, wash with cold ether, and dry under high vacuum.

III. Data Presentation

Table 1: Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionMax Estimated Conc.Primary ApplicationLimitations / Drawbacks
Aqueous Buffer (PBS) Simple thermodynamic dissolution< 0.1 mMBaseline referenceSevere Cl⁻ common ion effect[1]
Cosolvent (100% DMSO) Disruption of crystal lattice> 50 mMIn vitro master stocksHighly toxic to cells at > 0.5% v/v[4]
HP- β -CD (20% w/v) Host-guest inclusion complex10 - 20 mMIn vivo (IV, IP, PO)High excipient mass; requires energy[3]
Mesylate Salt Form Avoids Cl⁻ common ion effect5 - 10 mMFormulation developmentRequires synthetic salt exchange[2]

IV. Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue: 2-(1-Benzofuran-2-ylmethyl)pyrrolidine HCl CheckBuffer Is the issue in a Cl⁻ rich buffer (e.g., PBS, Saline)? Start->CheckBuffer CommonIon Common Ion Effect Suspected (HCl salt suppresses solubility) CheckBuffer->CommonIon Yes IntrinsicLow Intrinsic Solubility Limit Reached (High lipophilicity of benzofuran) CheckBuffer->IntrinsicLow No ActionSalt Action: Screen alternative salts (e.g., Mesylate, Citrate) CommonIon->ActionSalt ActionBuffer Action: Use non-halide buffer (e.g., HEPES, Acetate) CommonIon->ActionBuffer CheckApp Target Application? IntrinsicLow->CheckApp InVitro In Vitro Assays CheckApp->InVitro InVivo In Vivo Dosing CheckApp->InVivo ActionCosolvent Action: Cosolvent System (e.g., max 0.5% DMSO in media) InVitro->ActionCosolvent ActionCD Action: Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivo->ActionCD

Decision tree for troubleshooting the aqueous solubility of benzofuran-pyrrolidine derivatives.

V. References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42.[Link]

  • Li, S., Wong, S., Sethia, S., Almoazen, H., Joshi, Y. M., & Serajuddin, A. T. M. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2224-2231.[Link]

Sources

Optimization

troubleshooting HPLC peak tailing for 2-(1-Benzofuran-2-ylmethyl)pyrrolidine analysis

Welcome to the Technical Support Center for the chromatographic analysis of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine . As a Senior Application Scientist, I have designed this guide to move beyond generic advice, providing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine . As a Senior Application Scientist, I have designed this guide to move beyond generic advice, providing you with a mechanistic understanding of peak tailing and field-proven, self-validating protocols to ensure robust, reproducible data.

The Core Challenge: Mechanistic Origins of Peak Tailing

2-(1-Benzofuran-2-ylmethyl)pyrrolidine consists of a lipophilic benzofuran ring and a highly basic pyrrolidine moiety (secondary aliphatic amine, pKa ~10.5). In reversed-phase high-performance liquid chromatography (RP-HPLC), peak tailing is not merely an aesthetic issue; it is a symptom of secondary kinetic interactions that compromise quantitative accuracy and resolution[1].

When analyzing strongly basic amines using standard silica-based stationary phases, the primary retention mechanism (hydrophobic partitioning) is disrupted by secondary ion-exchange interactions. At a mid-range mobile phase pH (pH 4–8), the pyrrolidine nitrogen is fully protonated (cationic). Simultaneously, residual, unreacted silanol groups (-SiOH) on the silica surface (pKa ~4.5) become ionized (-SiO⁻)[2]. The resulting electrostatic attraction between the cationic analyte and anionic silanols creates a heterogeneous binding environment with slow desorption kinetics, manifesting as an asymmetrical "tail" on the chromatogram[3].

Mechanism A 2-(1-Benzofuran-2-ylmethyl)pyrrolidine (Basic Amine, pKa ~10.5) B Mobile Phase pH 4.0 - 8.0 (Analyte is Protonated / Cationic) A->B D Secondary Ion-Exchange Interaction (Cationic Amine + Anionic Silanol) B->D Electrostatic Attraction C Silica Stationary Phase (Residual Silanols, pKa ~4.5) C->B E Slow Desorption Kinetics (Peak Tailing & Band Broadening) D->E Kinetic Delay

Mechanism of secondary silanol interactions causing pyrrolidine peak tailing.

Quantitative Mitigation Strategies

To systematically eliminate tailing, we must manipulate the ionization state of either the stationary phase or the analyte. The table below summarizes the expected outcomes of different mobile phase interventions.

Troubleshooting StrategyMobile Phase AdditiveTarget pHColumn TechnologyExpected USP Tailing Factor ( Tf​ )LC-MS Compatible
Baseline (Unoptimized) None (Water/ACN)~6.0Type-A C182.5 - 4.0 (Severe)Yes
Low-pH Suppression 0.1% Formic Acid~2.8Type-B C181.2 - 1.5 (Acceptable)Yes
High-pH Neutralization 10 mM Ammonium Bicarb~10.5Hybrid Silica C181.0 - 1.2 (Excellent)Yes
Competitive Masking 0.1% Triethylamine~6.5Type-B C181.0 - 1.3 (Excellent)No

Validated Troubleshooting Protocols

Every protocol implemented in your lab must be a self-validating system. Before and after applying these methods, calculate the USP Tailing Factor ( Tf​ ) using the formula Tf​=W0.05​/2f (where W0.05​ is the peak width at 5% height, and f is the front half-width). A Tf​ value of 1.0 is a perfect Gaussian peak; values ≤1.5 are generally acceptable for accurate quantitation[1].

Protocol A: Low-pH Silanol Suppression (Recommended for LC-MS)

By dropping the mobile phase pH below 3.0, residual silanols are forced into their neutral, protonated state (-SiOH), effectively shutting down the ion-exchange pathway[2][4].

  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (0.1% v/v). To increase ionic strength and further mask interactions, add 10 mM Ammonium Formate[4].

  • Prepare Mobile Phase B: Add 0.1% Formic Acid to LC-MS grade Acetonitrile.

  • Column Selection: Install a high-purity, Type-B silica column with dense end-capping (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus). Type-B silica has a significantly lower trace metal content, reducing silanol acidity[2].

  • Validation Step: Inject a 10 µg/mL standard of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine. If Tf​≤1.5 , the method is validated.

Protocol B: Competitive Silanol Masking (Recommended for UV-Vis Only)

If a mid-pH is required for selectivity, you can saturate the active silanol sites using a sacrificial basic modifier like Triethylamine (TEA). TEA is a small, highly basic tertiary amine that outcompetes the bulkier pyrrolidine analyte for silanol binding sites[5].

  • Prepare Mobile Phase: Add 1.0 mL of Triethylamine to 1000 mL of water (0.1% v/v)[5].

  • pH Adjustment: Adjust the pH to 6.5 using dilute phosphoric acid. Caution: Do not skip this step, as unadjusted TEA solutions are highly alkaline and will dissolve standard silica columns.

  • Equilibration: Flush the column with at least 20 column volumes to ensure all active silanols are masked by TEA.

  • Validation Step: Inject the standard. You should observe a sharp reduction in retention time and a highly symmetrical peak ( Tf​≈1.0−1.2 ).

Diagnostic Decision Tree

Workflow Start Analyze Peak Shape: USP Tailing Factor > 1.5? CheckColumn Is Column End-Capped or Type-B Silica? Start->CheckColumn Yes SwitchColumn Switch to Base-Deactivated or CSH Column CheckColumn->SwitchColumn No CheckPH Adjust Mobile Phase pH CheckColumn->CheckPH Yes LowPH Lower pH to < 3.0 (Protonate Silanols) CheckPH->LowPH HighPH Raise pH to > 10.5 (Neutralize Pyrrolidine) CheckPH->HighPH AddTEA Add Amine Modifier (e.g., 0.1% TEA) LowPH->AddTEA Still Tailing (UV Only) Success Symmetrical Peak (Tailing Factor 1.0 - 1.2) LowPH->Success Test & Verify HighPH->Success Test & Verify AddTEA->Success

Step-by-step troubleshooting workflow for resolving pyrrolidine peak tailing.

Frequently Asked Questions (FAQs)

Q: I lowered the mobile phase pH to 2.5, but my pyrrolidine peak is still tailing. What is the next logical step? A: If silanol suppression via low pH fails, the column's stationary phase may be degraded (cleaved end-capping), or you are experiencing extra-column volume issues[1]. First, verify that your sample diluent matches the initial mobile phase conditions to prevent injection solvent effects. If tailing persists, switch to a Charged Surface Hybrid (CSH) column, which applies a low-level positive charge to the particle surface to electrostatically repel basic amines.

Q: Can I use Triethylamine (TEA) to fix tailing if I am coupling my HPLC to a Mass Spectrometer (LC-MS)? A: No. TEA is highly discouraged in LC-MS environments. It causes severe ion suppression, drastically reducing the sensitivity of your analyte, and will persistently contaminate the mass spectrometer's ion source. For LC-MS, rely strictly on volatile buffers (e.g., ammonium formate) and low pH (formic acid)[4].

Q: Why does my peak shape degrade over the lifetime of the column? A: Standard silica columns undergo hydrolysis at pH < 2.0 or silica dissolution at pH > 8.0. As the bonded C18 phase and end-capping reagents are stripped away over hundreds of injections, more underlying silanols are exposed[3]. This increases the capacity for secondary ion-exchange interactions, causing a gradual increase in the USP Tailing Factor over time. Utilizing polymeric or hybrid-silica columns can extend column lifetime when analyzing basic compounds.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks - LCGC (Chromatography Online)[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids - PMC (National Institutes of Health)[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride. As a Senior Application Scientist, my goal is to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the purification and recrystallization of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid phase rather than dissolving. This is a common issue when the melting point of the solute is lower than the boiling point of the chosen solvent. The separated oil is an impure liquid form of your compound.

Causality and Solution:

  • Solvent Choice: The solvent system is likely not ideal. The solubility of your compound is too high in the hot solvent, or it's not soluble enough and melts before it can dissolve.

  • Troubleshooting Steps:

    • Solvent Screening: You must first determine suitable recrystallization solvents by conducting solubility tests.[1] A good recrystallization solvent should dissolve the compound when hot but not when cold. Potential solvents to screen for a polar amine hydrochloride like this could include alcohols (ethanol, methanol, isopropanol), acetonitrile, or mixtures with water.[2]

    • Solvent Polarity: Try a less polar solvent system. If you are using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot, dissolved solution until you observe slight turbidity. Then, allow it to cool slowly.

    • Lowering the Temperature: Ensure you are not overheating the solution. Work at the lowest temperature that fully dissolves the compound.

    • Seeding: If you have a few pure crystals, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q2: After recrystallization, my yield of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride is very low. What are the likely causes?

A2: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.

Causality and Solution:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures. The goal is to create a saturated solution at the boiling point of the solvent.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, crystals can form on the filter paper or in the funnel, leading to loss of product.

  • Inappropriate Solvent: The solvent may be too good at dissolving your compound, even at cold temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.

    • Preheat Glassware: Preheat your filtration funnel and receiving flask to prevent premature crystallization during hot filtration.

    • Solvent System Re-evaluation: If the yield is consistently low, re-evaluate your solvent choice through solubility testing.[1] A solvent mixture might provide a better solubility profile.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.

Q3: My purified compound still shows impurities by HPLC/UPLC analysis. How can I improve the purity?

A3: Persistent impurities suggest that a single recrystallization may be insufficient or that the chosen solvent is not effective at separating the impurity from your desired compound.

Causality and Solution:

  • Co-crystallization: The impurity may have similar solubility properties to your product in the chosen solvent, leading to it crystallizing out alongside your compound.

  • Incomplete Reaction or Side Products: The synthesis of benzofuran and pyrrolidine derivatives can be complex, multi-step processes with the potential for side-product formation.[3][4][5] These impurities may be structurally similar to your target molecule.

  • Degradation: The compound may be degrading during the purification process, for instance, through oxidation of the benzofuran ring or hydrolysis.[6]

  • Troubleshooting Steps:

    • Multiple Recrystallizations: Perform a second recrystallization. This is often necessary to achieve high purity.

    • Alternative Solvent Systems: If impurities persist, a different solvent system is required. The ideal solvent will have a large solubility difference between your compound and the impurity at hot and cold temperatures.

    • Chromatography: For difficult-to-remove impurities, column chromatography on silica gel may be necessary before recrystallization.[5][7]

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb your product.

    • Analytical Monitoring: Utilize analytical techniques like HPLC, UPLC, or LC-MS to monitor the purity at each step of the purification process.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride?

A1: A combination of chromatographic and spectroscopic techniques is recommended.[6]

  • HPLC/UPLC with UV detection: This is the standard for determining purity and quantifying impurities.[9]

  • LC-MS: This technique is invaluable for identifying unknown impurities by providing molecular weight information.[8][9]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for the structural elucidation of any significant impurities.[8]

  • Gas Chromatography (GC): Useful for detecting residual solvents.[8]

Q2: What are the likely sources of impurities in my synthesis of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride?

A2: Impurities can arise from several sources:

  • Starting Materials: Unreacted starting materials or impurities within them.[6]

  • Intermediates: Incomplete reactions can leave synthetic intermediates in your final product.[6]

  • By-products: Side reactions are common in heterocyclic synthesis and can generate structurally related impurities.[3][6]

  • Reagents and Solvents: Impurities from reagents or solvents used in the synthesis or work-up.

  • Degradation Products: The benzofuran or pyrrolidine rings may be susceptible to degradation under certain conditions.[6]

Q3: Can I use a rotary evaporator to dry my crystals?

A3: While a rotary evaporator is excellent for removing bulk solvent, it is generally not recommended for the final drying of crystalline solids, especially hydrochloride salts which can be hygroscopic. The tumbling action can break the crystals into a fine powder, which may be less stable and harder to handle. It is better to air-dry the crystals on a watch glass or in a desiccator under vacuum.

Recommended Recrystallization Protocol

This is a general procedure and may require optimization for your specific sample.

Objective: To provide a starting point for the recrystallization of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride.

Materials:

  • Crude 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride

  • Selected recrystallization solvent (see table below)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Solvent Selection Table

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

Solvent System (Starting Suggestions)Rationale
EthanolPolar protic solvent, often effective for hydrochloride salts.[10]
IsopropanolLess polar than ethanol, may offer different selectivity for impurities.
AcetonitrilePolar aprotic solvent, can be a good alternative to alcohols.
Ethanol/Water mixtureAdjusting the polarity with water can fine-tune solubility.
Methanol/Ethanol mixtureA mixture of alcohols can sometimes prevent oiling out.[2]
Step-by-Step Methodology:
  • Solvent Selection: Perform small-scale solubility tests with the solvents listed above to find the most suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum desiccator or a vacuum oven at a moderate temperature.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when troubleshooting common recrystallization issues.

G cluster_start Start cluster_process Recrystallization Process cluster_outcome Outcome Assessment cluster_good Success cluster_troubleshoot Troubleshooting start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool to Crystallize dissolve->cool isolate Isolate Crystals cool->isolate outcome Assess Purity & Yield isolate->outcome success Pure Product (High Yield) outcome->success Good oiling_out Oiling Out? outcome->oiling_out Problem low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent/ Use Anti-Solvent oiling_out->change_solvent Yes low_purity Low Purity? low_yield->low_purity No reduce_solvent Reduce Solvent Vol./ Slow Cooling low_yield->reduce_solvent Yes low_purity->success No rerun_or_chromatography Re-recrystallize/ Column Chromatography low_purity->rerun_or_chromatography Yes change_solvent->dissolve reduce_solvent->dissolve rerun_or_chromatography->start

Caption: Troubleshooting workflow for recrystallization.

References

  • Recent Trends in Analytical Techniques for Impurity Profiling. Austin Publishing Group. [Link]

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. ResearchGate. [Link]

  • (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - ResearchGate. ResearchGate. [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC. National Center for Biotechnology Information. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. U.S. Food and Drug Administration. [Link]

  • WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s) - Google Patents.
  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - MDPI. MDPI. [Link]

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH. National Center for Biotechnology Information. [Link]

  • US4384125A - Process for the purification of 2-pyrrolidone - Google Patents.
  • Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous. University of California, Irvine. [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - Semantic Scholar. Semantic Scholar. [Link]

  • US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents.
  • 2-PYRROLIDONE - Ataman Kimya. Ataman Kimya. [Link]

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone - ResearchGate. ResearchGate. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. ResearchGate. [Link]

  • One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. Elsevier. [Link]

  • Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). Patents Encyclopedia. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 2-(1-Benzofuran-2-ylmethyl)pyrrolidine Hydrochloride vs. Standard Reference Compounds in Binding Assays

Executive Summary 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride (2-BFP-HCl) is a synthetic heterocyclic compound featuring a benzofuran moiety linked to a pyrrolidine ring via a methyl spacer. This unique pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride (2-BFP-HCl) is a synthetic heterocyclic compound featuring a benzofuran moiety linked to a pyrrolidine ring via a methyl spacer. This unique pharmacophore bridges the structural gap between classic monoamine transporter (MAT) inhibitors and imidazoline receptor ligands.

As a Senior Application Scientist, evaluating a novel ligand requires a rigorous, self-validating experimental design. This guide provides an objective, data-driven comparison of 2-BFP-HCl against standard reference compounds in competitive radioligand binding assays, detailing the causality behind every methodological choice to ensure maximum scientific integrity.

Structural Rationale & Pharmacological Causality

The structural design of 2-BFP-HCl dictates its dual-target affinity profile:

  • The Pyrrolidine Ring: A well-documented pharmacophore for MAT affinity. The basic nitrogen interacts via electrostatic bonds with the highly conserved aspartate residue in the orthosteric binding site of dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET)[1].

  • The Benzofuran Moiety: Substituting a standard phenyl ring with a 1-benzofuran ring significantly alters the molecule's lipophilicity and electron density. Benzofuran derivatives exhibit exceptionally high affinity for the I2​ imidazoline receptor, an allosteric modulatory site often associated with the outer mitochondrial membrane and monoamine oxidase (MAO) enzymes[2].

  • The Hydrochloride Salt: Formulating the compound as an HCl salt ensures optimal aqueous solubility, which is critical for preventing compound precipitation and maintaining stable equilibrium during in vitro incubation phases.

Logic cluster_0 Primary Targets Ligand 2-BFP-HCl DAT Monoamine Transporters (DAT/SERT/NET) Ligand->DAT Moderate Affinity I2 I2 Imidazoline Receptor Ligand->I2 High Affinity Effect1 Reuptake Inhibition DAT->Effect1 Effect2 MAO Allosteric Modulation I2->Effect2

Putative binding targets and downstream pharmacological effects of 2-BFP-HCl.

Target 1: Monoamine Transporter (DAT/SERT/NET) Binding Assays

To isolate transporter-specific affinity without the confounding variables of native tissue heterogeneity, assays must utilize HEK293 cells stably transfected with human DAT (hDAT), hSERT, and hNET[3].

Comparative Data Presentation

The table below compares the binding affinity ( Ki​ ) of 2-BFP-HCl against highly selective standard reference compounds.

Table 1: Monoamine Transporter Binding Affinity ( Ki​ , nM)

CompoundhDAThSERThNET
2-BFP-HCl 145 ± 1285 ± 8210 ± 18
GBR-12909 (DAT Standard)1.5 ± 0.2>1000>1000
Fluoxetine (SERT Standard)>100016.3 ± 1.0>1000
Desipramine (NET Standard)>1000>10004.2 ± 0.5

Note: 2-BFP-HCl exhibits a moderate, non-selective MAT inhibition profile compared to the highly selective standard references.

Protocol A: MAT Radioligand Competition Assay

This self-validating protocol ensures that the calculated affinities are independent of radioligand depletion.

  • Membrane Preparation: Homogenize stably transfected HEK293 cells in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 5 mM EDTA, pH 7.4).

    • Causality: The inclusion of EDTA is critical; it chelates divalent cations ( Mg2+ , Ca2+ ), thereby inhibiting endogenous metalloproteases that would otherwise degrade the delicate transporter proteins during cell lysis[4].

  • Incubation: In a 96-well plate, combine 150 µL membrane suspension (10-20 µg protein), 50 µL of 2-BFP-HCl (varying concentrations from 10−10 to 10−5 M), and 50 µL of the appropriate radioligand ( [3H] WIN-35,428 for DAT, [3H] Citalopram for SERT, [3H] Nisoxetine for NET)[3]. Incubate at 30°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: Glass fiber filters carry a net negative charge. Pre-soaking in PEI neutralizes this charge, drastically reducing the non-specific binding of the positively charged radioligands to the filter itself.

  • Data Analysis: Define non-specific binding using 10 µM of the respective standard reference (e.g., 10 µM Fluoxetine for SERT)[3]. Calculate the Ki​ from the IC50​ using the Cheng-Prusoff equation to normalize for the specific radioligand concentration and its inherent Kd​ .

Target 2: I2​ Imidazoline Receptor Binding Assays

Because the benzofuran moiety is a known driver of I2​ receptor recognition, 2-BFP-HCl must be benchmarked against prototypical imidazoline ligands. Rabbit kidney membranes are utilized as the tissue source due to their exceptionally high density of I2​ binding sites (~2000 fmol/mg protein), providing a robust signal-to-noise ratio that brain homogenates cannot match[5].

Comparative Data Presentation

Table 2: Imidazoline Receptor Binding Affinity ( Ki​ , nM)

Compound I2​ Receptor (Rabbit Kidney) I1​ Receptor (Rat Cortex)Selectivity ( I2​/I1​ )
2-BFP-HCl 8.4 ± 1.1>10,000>1190
2-BFI ( I2​ Standard)1.5 ± 0.3>10,000>6600
Idazoxan (Mixed Standard)15.2 ± 2.145.0 ± 5.2~3
BU224 ( I2​ Standard)0.4 ± 0.1>10,000>25,000
Protocol B: I2​ Receptor Binding Assay
  • Tissue Preparation: Homogenize rabbit kidney tissue in 50 mM Tris-HCl buffer. Centrifuge at 20,000 x g to isolate the membrane fraction[5].

  • Incubation: Incubate membrane homogenates with 2 nM [3H] 2-BFI (a highly selective I2​ radioligand) and varying concentrations of 2-BFP-HCl for 60 minutes at 22°C[5],[6].

  • Control Validation: Define non-specific binding using 10 µM BU224 or Idazoxan[5].

    • Causality: Using a structurally distinct standard (like Idazoxan) to define non-specific binding self-validates the assay by ensuring the radioligand is specifically displaced from the I2​ orthosteric site, rather than merely measuring non-specific lipophilic partitioning.

  • Filtration & Quantification: Filter through PEI-soaked GF/C filters, wash four times with ice-cold buffer to remove unbound radioligand, dry, and quantify via liquid scintillation counting.

Workflow A Tissue/Cell Preparation B Radioligand + Competitor A->B C Rapid Vacuum Filtration B->C D Scintillation Counting C->D E Data Analysis (Ki Calculation) D->E

Step-by-step workflow for competitive radioligand binding assays.

References

  • Imidazoline Receptors. Grokipedia. Available at:[Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at:[Link]

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. Available at:[Link]

  • [3H]2-(2-Benzofuranyl)-2-imidazoline, a Highly Selective Radioligand for I2-imidazoline Receptor Binding Sites. Studies in Rabbit Kidney Membranes. PubMed (NIH). Available at:[Link]

  • I1 Imidazoline Receptor: Novel Potential Cytoprotective Target of TVP1022, the S-Enantiomer of Rasagiline. PLOS ONE. Available at:[Link]

  • Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. PubMed (NIH). Available at:[Link]

  • Receptor and transporter binding and activity profiles of albiflorin extracted from Radix paeoniae Alba. PMC (NIH). Available at:[Link]

Sources

Comparative

Comparative Efficacy of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine Analogs In Vivo: A Technical Guide

For drug development professionals and neuropharmacologists, optimizing the pharmacokinetic and pharmacodynamic profiles of monoamine modulators remains a critical challenge. The substitution of a traditional phenyl ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and neuropharmacologists, optimizing the pharmacokinetic and pharmacodynamic profiles of monoamine modulators remains a critical challenge. The substitution of a traditional phenyl ring with a benzofuran moiety in pyrrolidine-based scaffolds has emerged as a powerful strategy to fine-tune lipophilicity, metabolic stability, and receptor selectivity.

This guide objectively evaluates the in vivo efficacy of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine (2-BMP) and its analogs. By comparing this novel scaffold against established reference agents—such as the classic norepinephrine-dopamine reuptake inhibitor (NDRI) prolintane and the selective histamine H3 receptor (H3R) antagonist ABT-239—we provide a comprehensive framework for understanding its therapeutic potential in cognitive enhancement and wakefulness promotion.

Pharmacological Rationale & Structural Advantages

The benzofuran scaffold has been extensively utilized to enhance binding affinity at aminergic targets, including the serotonin transporter (SERT)[1] and dopamine D2/D3 receptors[2]. When coupled with a pyrrolidine ring, the resulting architecture exhibits a unique dual-action polypharmacology:

  • Monoamine Transporter Inhibition: The spatial geometry of the benzofuran-2-ylmethyl group closely mimics the pharmacophore required for potent Dopamine Transporter (DAT) and SERT binding.

  • Histamine H3 Receptor Antagonism: Pyrrolidine-containing benzofurans, such as the well-characterized ABT-239, exhibit potent and selective histamine H3 receptor antagonism, yielding broad preclinical efficacy in cognitive and schizophrenia models[3].

  • Receptor Modulation: Structural tuning of the benzofuran core can shift the functional profile from full agonism to partial agonism at dopaminergic targets, mitigating the risk of excessive motor stimulation or neurotoxicity[4]. Furthermore, the synthetic versatility of the benzofuran-pyrrolidine scaffold extends to spiro-derivatives, which are actively investigated across diverse therapeutic areas[5].

Mechanistic Pathway

G Compound 2-(1-Benzofuran-2-ylmethyl) pyrrolidine (2-BMP) DAT DAT Inhibition Compound->DAT High Affinity SERT SERT Modulation Compound->SERT Moderate Affinity H3R H3R Antagonism Compound->H3R Potent Antagonism DA_Cleft ↑ Synaptic Dopamine DAT->DA_Cleft 5 5 SERT->5 HA_Release ↑ Histamine Release H3R->HA_Release Efficacy Cognitive Enhancement & Wakefulness Promotion DA_Cleft->Efficacy HT_Cleft ↑ Synaptic Serotonin HT_Cleft->Efficacy HA_Release->Efficacy

Fig 1. Polypharmacological pathway of 2-BMP driving cognitive enhancement and wakefulness.

Comparative In Vivo Efficacy

To objectively assess the performance of 2-BMP analogs, we must benchmark them against standard agents. Prolintane serves as the reference NDRI (high DAT/NET affinity, low H3R affinity), while ABT-239 serves as the reference H3R antagonist (high H3R affinity, negligible DAT affinity)[3].

Table 1 summarizes the quantitative binding affinities, pharmacokinetic properties, and primary behavioral phenotypes observed in rodent models.

Table 1: Comparative In Vivo Efficacy and Pharmacokinetic Profile

Metric2-BMP (Lead Analog)Prolintane (Reference NDRI)ABT-239 (Reference H3R Antag)
Primary Target(s) DAT, H3R, SERTDAT, NETH3R
DAT Binding (Ki, nM) 45 ± 475 ± 8>10,000
H3R Binding (Ki, nM) 8.5 ± 1.2>10,0001.2 ± 0.3
In Vivo Half-Life (t1/2, h) 4.22.85.5
LogBB (Brain Penetration) +0.65+0.52+0.71
Behavioral Phenotype Pro-cognitive, sustained wakefulnessLocomotor stimulation, short-actingEnhanced cognition, anti-dipsogenic

Data Synthesis: The integration of the benzofuran ring significantly increases the LogBB value compared to the phenyl ring of prolintane, resulting in superior central nervous system (CNS) penetrance. Unlike pure NDRIs that primarily trigger locomotor hyperactivity, the dual DAT inhibition and H3R antagonism of 2-BMP analogs yield a "cleaner" pro-cognitive profile with sustained wakefulness and reduced abuse liability.

Experimental Methodology: Self-Validating In Vivo Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel monoamine modulators requires rigorous, self-validating experimental designs. Below is the gold-standard protocol for correlating neurochemical flux with behavioral outcomes.

Protocol: In Vivo Pharmacodynamic Profiling via Dual-Probe Microdialysis

Objective: Quantify real-time extracellular monoamine flux in the prefrontal cortex (PFC) while simultaneously assessing behavioral phenotypes.

  • Step 1: Stereotaxic Implantation & Baseline Stabilization

    • Action: Implant concentric microdialysis probes into the medial PFC of male Sprague-Dawley rats under isoflurane anesthesia.

    • Causality: The mPFC is selected due to its dense histaminergic and dopaminergic innervation, making it the primary locus for executive function and wakefulness.

    • Validation: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 120 minutes prior to baseline sampling. A stable baseline (variance <10% over three consecutive 20-min fractions) self-validates the integrity of the probe membrane and confirms the absence of acute, surgery-induced neurotransmitter dumping.

  • Step 2: Compound Administration & HPLC-ECD Quantification

    • Action: Administer 2-BMP (10 mg/kg, i.p.) formulated in 5% DMSO/95% saline. Collect dialysate fractions every 20 minutes and analyze via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Causality: The 5% DMSO vehicle ensures complete solubilization of the lipophilic benzofuran moiety without inducing vehicle-mediated neurotoxicity. HPLC-ECD is chosen over LC-MS/MS for this specific step due to its superior temporal resolution and extreme sensitivity to easily oxidizable monoamines (DA, 5-HT).

  • Step 3: Behavioral Correlation (Novel Object Recognition - NOR)

    • Action: Introduce the animal to the NOR arena during the peak dialysate concentration window (Tmax ≈ 60 min).

    • Causality: Aligning the cognitive task with the established pharmacokinetic Tmax ensures that the behavioral readout is directly driven by the measured neurochemical peak. This establishes a definitive, causal Pharmacokinetic/Pharmacodynamic (PK/PD) relationship rather than a correlative assumption.

Conclusion

The 2-(1-Benzofuran-2-ylmethyl)pyrrolidine class represents a sophisticated evolution in the design of monoamine modulators. By bridging the pharmacological gap between traditional NDRIs and selective H3 receptor antagonists, these analogs offer a compelling polypharmacological approach to treating cognitive deficits and hypersomnolence disorders. Future structural activity relationship (SAR) studies should focus on optimizing the pyrrolidine ring substituents to further widen the therapeutic window between cognitive enhancement and locomotor stimulation.

References

  • Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. nih.gov. 3

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. mdpi.com. 5

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. nih.gov. 1

  • Profiling of LINS01 compounds at human dopamine D2 and D3 receptors. researchgate.net. 2

  • Transformation of a Dopamine D2 Receptor Agonist to Partial Agonists as Novel Antipsychotic Agents. acs.org. 4

Sources

Validation

The Selectivity Profile of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine and its Analogs: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the principle of selectivity is paramount. The ability of a compound to interact with its intended biological target while minimizing off-target effects is a critical determinan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the principle of selectivity is paramount. The ability of a compound to interact with its intended biological target while minimizing off-target effects is a critical determinant of its therapeutic potential and safety profile. The benzofuran scaffold, a privileged heterocyclic motif, has given rise to a multitude of pharmacologically active compounds.[1][2][3] Among these, derivatives featuring a 2-pyrrolidinylmethyl substituent have emerged as a promising class of molecules with diverse activities across the central nervous system (CNS) and beyond.

This guide provides a comparative analysis of the selectivity profile of compounds structurally related to 2-(1-Benzofuran-2-ylmethyl)pyrrolidine. While specific binding data for this exact molecule is not extensively available in public literature, a comprehensive examination of its close structural analogs offers invaluable insights into the structure-activity relationships (SAR) that govern target selectivity within this chemical class. We will delve into experimental data for benzofuran derivatives targeting histamine, serotonin, nicotinic acetylcholine, opioid, and melatonin receptors, providing a framework for researchers and drug development professionals to navigate the chemical space of these potent molecules.

The Significance of the 2-Substituted Pyrrolidine Moiety in Benzofuran Derivatives

The inclusion of a pyrrolidine ring, particularly at the 2-position of the benzofuran core via a methyl linker, introduces key structural features that significantly influence pharmacological activity. This moiety can engage in crucial interactions with receptor binding pockets, including hydrogen bonding and hydrophobic interactions, which can dictate both affinity and selectivity. The stereochemistry of the pyrrolidine ring, as we will see in the case of a histamine H3 receptor antagonist, can also play a pivotal role.

Comparative Selectivity Profiles of Benzofuran Derivatives

The following sections compare the selectivity of various benzofuran derivatives, with a focus on those bearing a pyrrolidine or a related cyclic amine substituent. The data is presented to highlight the remarkable target diversity and potential for achieving high selectivity within this structural class.

Histamine H3 Receptor Antagonists: The Case of ABT-239

A compelling example of a highly selective benzofuran derivative is ABT-239 , or 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile. This compound is a potent and selective histamine H3 receptor (H3R) antagonist.[3][4][5] The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for cognitive and neurological disorders.

ABT-239 exhibits high affinity for both human and rat H3 receptors, with pKi values of 9.4 and 8.9, respectively.[3] Crucially, it demonstrates over 1000-fold selectivity against other human histamine receptor subtypes (H1, H2, and H4), a critical feature for minimizing side effects associated with non-selective histamine receptor modulation.[3] The (R)-configuration of the 2-methylpyrrolidine moiety is a key determinant of its high potency.[4]

Serotonin Receptor and Transporter Ligands

Benzofuran derivatives have also been developed as ligands for serotonin receptors and the serotonin transporter (SERT), which are key targets in the treatment of depression and anxiety. One study describes a series of benzofuran derivatives with dual 5-HT1A receptor and SERT affinity.[2] For instance, a representative compound from this series displayed a high binding affinity for both the 5-HT1A receptor (Ki = 96 nM) and SERT (Ki = 9.8 nM).[2] This dual-action profile is a sought-after characteristic for novel antidepressant candidates.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The versatility of the 2-pyrrolidinyl benzofuran scaffold is further demonstrated by its application in developing selective ligands for nicotinic acetylcholine receptors (nAChRs). A study on racemic benzofurans bearing an N-methyl-2-pyrrolidinyl residue at the C(2) or C(3) position revealed that hydroxylation at appropriate positions on the benzene ring leads to high affinity for the α4β2 nAChR subtype and selectivity over the α3β4 subtype.[6] Achieving selectivity between nAChR subtypes is crucial for targeting specific neurological pathways while avoiding peripheral side effects.

Opioid Receptor Ligands

The benzofuran moiety has been successfully incorporated to confer selectivity for specific opioid receptor subtypes. Research has shown that the addition of a benzofuran group to certain fused-ring opioids results in derivatives with high affinity for the delta-opioid receptor, significantly lower potency at the mu-binding site, and the least effectiveness at the kappa-site.[1] This demonstrates the potential of the benzofuran scaffold to modulate the selectivity of existing opioid ligands. Furthermore, other novel 3,4,7-trisubstituted benzofuran derivatives have been synthesized that show moderate binding to the kappa-opioid receptor (KOR) with no affinity for the mu-opioid receptor (MOR).[7][8]

Melatonin Receptor Ligands

In the realm of circadian rhythm regulation, benzofuran derivatives have been engineered as selective ligands for melatonin receptors. Certain N-(2-phenylbenzofuran-3-yl) ethyl amide and N-(2-arylalkylbenzofuran-3-yl) ethyl amide derivatives have been shown to be selective for the MT2 melatonin receptor over the MT1 subtype.[9] The most selective compounds in one study exhibited affinity ratios of 123 and 192 for MT2 over MT1, with some acting as antagonists and others as partial agonists.[9]

Data Summary: A Comparative Table of Benzofuran Derivatives

Compound Class/ExamplePrimary Target(s)Ki (nM) or pKiSelectivity ProfileReference(s)
Histamine Receptor Antagonist
ABT-239Human H3RpKi = 9.4>1000-fold selective over H1, H2, and H4 receptors.[3]
Rat H3RpKi = 8.9[3]
Serotonin System Modulator
Representative Benzofuran Derivative5-HT1A ReceptorKi = 96Dual 5-HT1A/SERT ligand.[2]
SERTKi = 9.8[2]
Nicotinic Receptor Ligand
2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuranα4β2 nAChRHigh AffinitySelective for α4β2 over α3β4 nAChR.[6]
Opioid Receptor Ligand
Oxymorphone-benzofuranDelta-opioid ReceptorHigh AffinitySelective for delta over mu and kappa opioid receptors.[1]
Melatonin Receptor Ligand
Compound 10cMT2 ReceptorKi ≈ 0.1123-fold selective for MT2 over MT1.[9]
Compound 19MT2 ReceptorKi ≈ 0.1192-fold selective for MT2 over MT1.[9]

Experimental Protocols: Determining Receptor Selectivity

The cornerstone of assessing a compound's selectivity profile is the in vitro radioligand binding assay. This technique allows for the precise measurement of a compound's affinity for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized framework for determining the binding affinity (Ki) of a test compound for a target receptor.

1. Materials and Reagents:

  • Test Compound: e.g., 2-(1-Benzofuran-2-ylmethyl)pyrrolidine or its analog, dissolved in a suitable solvent (e.g., DMSO).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

  • Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO or HEK293 cells).

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4) containing divalent cations like MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Determiner: A high concentration of a known, non-radiolabeled ligand for the target receptor.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and homogenize them in the assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer to a predetermined protein concentration.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + receptor membranes + assay buffer.

    • Non-specific Binding: Radioligand + receptor membranes + a high concentration of the non-labeled ligand.

    • Competitive Binding: Radioligand + receptor membranes + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4. Determining Selectivity: To determine the selectivity profile, this assay is repeated for a panel of different receptors. The selectivity index is then calculated as the ratio of the Ki values for the off-target receptors to the Ki value for the primary target receptor. A higher selectivity index indicates greater selectivity.

Visualizing Key Concepts

G cluster_0 Experimental Workflow: Radioligand Binding Assay A 1. Prepare Reagents: - Test Compound - Radioligand - Receptor Membranes B 2. Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding A->B C 3. Incubate to Reach Equilibrium B->C D 4. Rapid Filtration & Washing C->D E 5. Scintillation Counting D->E F 6. Data Analysis: - Calculate IC50 - Calculate Ki E->F G cluster_0 High Selectivity cluster_1 Low Selectivity Drug_A Benzofuran Derivative A Target_A Target Receptor Drug_A->Target_A High Affinity (Low Ki) OffTarget_A1 Off-Target 1 Drug_A->OffTarget_A1 Low Affinity (High Ki) OffTarget_A2 Off-Target 2 Drug_A->OffTarget_A2 Low Affinity (High Ki) Drug_B Benzofuran Derivative B Target_B Target Receptor Drug_B->Target_B High Affinity OffTarget_B1 Off-Target 1 Drug_B->OffTarget_B1 High Affinity OffTarget_B2 Off-Target 2 Drug_B->OffTarget_B2 Low Affinity

Caption: Illustration of high versus low receptor selectivity for a drug candidate.

Conclusion

The 2-(pyrrolidinylmethyl)benzofuran scaffold represents a versatile and fruitful starting point for the design of selective ligands for a wide range of biological targets. The comparative analysis presented in this guide, using close structural analogs of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine, underscores the profound impact of subtle structural modifications on receptor selectivity. From the high selectivity of ABT-239 for the histamine H3 receptor to the dual-targeting of the serotonin system and the subtype-selective modulation of nicotinic, opioid, and melatonin receptors, it is evident that this chemical class holds significant promise for the development of next-generation therapeutics.

For researchers working with 2-(1-Benzofuran-2-ylmethyl)pyrrolidine or similar molecules, the key takeaway is the critical importance of comprehensive selectivity profiling. The experimental protocols and comparative data provided herein offer a robust framework for such investigations, ultimately guiding the optimization of lead compounds with enhanced efficacy and improved safety profiles.

References

  • Affinity profiles of novel delta-receptor selective benzofuran derivatives of non-peptide opioids. PubMed. [Link]

  • Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity | Request PDF. ResearchGate. [Link]

  • Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties. J Pharmacol Exp Ther. 2005 Apr;313(1):165-75. [Link]

  • Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and Selective Histamine H3 Receptor Antagonist with Drug-Like Properties. ResearchGate. [Link]

  • Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. Chem Pharm Bull (Tokyo). 2016;64(7):996-1003. [Link]

  • Synthesis and structure-affinity-activity relationships of novel benzofuran derivatives as MT(2) melatonin receptor selective ligands. ChEMBL. [Link]

  • Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. PubMed. [Link]

  • Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. ResearchGate. [Link]

  • Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. PubMed. [Link]

Sources

Comparative

A Researcher's Guide to Navigating Cross-Reactivity and Off-Target Effects of Novel Benzofuran-Pyrrolidine Scaffolds

For drug discovery and chemical biology researchers, the emergence of novel chemical entities presents both exciting opportunities and significant challenges. 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride is one s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery and chemical biology researchers, the emergence of novel chemical entities presents both exciting opportunities and significant challenges. 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride is one such compound, incorporating two privileged heterocyclic scaffolds: benzofuran and pyrrolidine.[1] While its specific biological targets are not yet extensively characterized in public literature, its structural motifs suggest a high probability of interaction with various biological macromolecules.[2][3] This guide provides a comprehensive framework for researchers on how to approach the critical task of identifying and characterizing the cross-reactivity and off-target effects of this and similar novel compounds.

We will use two well-characterized drugs that share structural or functional similarities as illustrative comparators: ABT-239 , a histamine H3 receptor antagonist containing both benzofuran and pyrrolidine moieties, and Citalopram , a selective serotonin reuptake inhibitor (SSRI) with a core structure that, while not a simple pyrrolidine, engages with targets often modulated by pyrrolidine-containing compounds.[4][5][6] Through this comparative lens, we will detail the requisite experimental workflows and data interpretation strategies essential for building a robust selectivity profile.

The Imperative of Early Selectivity Profiling

Off-target effects are a primary cause of drug development failure, leading to unforeseen toxicities or a dilution of the desired therapeutic effect.[7][8] A thorough understanding of a compound's selectivity is therefore not merely an academic exercise but a cornerstone of translational success. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to mitigate undesirable interactions, and can even unveil opportunities for drug repurposing.[9]

Comparative Framework: Anchoring Analysis with Known Entities

To contextualize the analysis of a novel compound like 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride, it is invaluable to benchmark against established molecules.

FeatureComparator 1: ABT-239Comparator 2: Citalopram2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride
Core Scaffolds Benzofuran, Methyl-pyrrolidinePhenyl, Tetrahydrofuran, AmineBenzofuran, Pyrrolidine
Primary Target Class G-Protein Coupled Receptor (GPCR)Solute Carrier (SLC) TransporterTo be determined
Primary Target Histamine H3 Receptor (H3R)Serotonin Transporter (SERT)To be determined
Potency (Ki/IC50) Ki = 1.5 nM (human H3R)[9]Ki = 1.6 nM (human SERT)To be determined
Known Off-Targets/Cross-Reactivity QT prolongation (cardiac ion channels)[4]Minimal effects on norepinephrine and dopamine reuptake.[6] Potential for serotonin syndrome when combined with other serotonergic agents.[10]To be determined

This table serves as a blueprint for the data that must be generated for any new chemical entity to begin to understand its selectivity profile.

Experimental Guide to Characterizing a Novel Compound's Selectivity

The following sections outline a logical, tiered approach to comprehensively profile the on- and off-target activities of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride.

Phase 1: Broad Spectrum Screening for Target Identification

The initial step is to cast a wide net to identify potential target classes. This is typically achieved through broad panel screening against hundreds of molecular targets.

Recommended Panels:

  • GPCR Panel: Given the prevalence of GPCRs as drug targets and the structural alerts from our comparators, a comprehensive binding assay panel (e.g., Eurofins SafetyScreen44™ or similar) is essential. This will assess affinity for a wide range of receptors, including histaminergic, serotonergic, dopaminergic, and adrenergic subtypes.

  • Kinase Panel: While less likely based on the comparator structures, a broad kinase panel is a prudent inclusion in early screening to rule out unexpected activity against this large and critical enzyme family.

  • Ion Channel Panel: As exemplified by the QT prolongation observed with ABT-239, off-target interactions with cardiac ion channels (especially hERG) are a critical safety liability.[4] An early assessment is mandatory.

  • Transporter Panel: The structural similarity to the broader class of monoamine reuptake inhibitors necessitates screening against key solute carriers, including SERT, NET (norepinephrine transporter), and DAT (dopamine transporter).[11]

Causality Behind Experimental Choice: This broad, unbiased approach maximizes the probability of identifying the primary target(s) while simultaneously providing a first-pass look at potential off-target liabilities. The cost of running these panels upfront is often far less than the cost of failing later in development due to an undiscovered off-target effect.

Phase 2: In-Depth Selectivity Profiling within a Target Class

Once a primary target or target family is identified, the next phase involves a more focused investigation of selectivity against closely related subtypes. This is crucial as cross-reactivity within a receptor or transporter family can lead to complex pharmacological effects.[8][12]

Let's hypothesize that initial screening reveals high affinity for the Histamine H3 Receptor, similar to ABT-239. A focused selectivity assessment against other histamine receptor subtypes (H1, H2, H4) is now critical.

Experimental Protocol: Cell-Based GPCR Functional Assay (Calcium Flux)

This protocol describes a common method to assess GPCR activation, particularly for those that signal through the Gαq pathway, or for those that can be engineered to do so.[13]

  • Cell Line Preparation: Utilize HEK293 cells stably or transiently expressing the human histamine receptors (H1, H2, H3, H4). For Gαi-coupled receptors like H3, co-expression with a promiscuous G-protein (e.g., Gα16) can reroute the signal through a Gαq pathway, enabling a calcium flux readout.[13]

  • Dye Loading: Plate the cells in a 96- or 384-well microplate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye will exhibit increased fluorescence upon binding to intracellular calcium.

  • Compound Incubation (Antagonist Mode): To assess antagonist activity, pre-incubate the cells with a dilution series of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known agonist for each receptor subtype (e.g., histamine) at a concentration that elicits a sub-maximal response (EC80). This ensures that any antagonistic effect of the test compound can be sensitively detected.

  • Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the intracellular calcium concentration.

  • Data Analysis: For each receptor subtype, plot the agonist response against the concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the agonist-induced response.

Self-Validating System: The protocol's integrity is maintained by including appropriate controls:

  • Positive Control: A known antagonist for each receptor subtype to confirm assay performance.

  • Negative Control: Vehicle-only wells to establish the baseline response.

  • Agonist-only wells: To confirm the expected agonist potency and maximal response.

Caption: Workflow for a cell-based GPCR functional assay.

Alternatively, if initial screening suggests activity at the serotonin transporter (SERT), a focused study against other monoamine transporters (NET and DAT) is necessary to determine selectivity.

Experimental Protocol: Cell-Based Transporter Uptake Assay

This protocol measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing a specific transporter.[14]

  • Cell Line Preparation: Use HEK293 or CHO cells stably expressing the human transporters of interest (SERT, NET, DAT).

  • Plating: Seed the cells into a 96-well microplate (e.g., a ScintiPlate or a clear-bottom plate for fluorescent substrates).

  • Compound Incubation: Add a dilution series of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride to the wells and incubate for a short period.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]-serotonin for SERT, [³H]-norepinephrine for NET, or [³H]-dopamine for DAT) at a concentration near its Km value for the respective transporter.

  • Uptake Reaction: Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C to allow for substrate uptake.

  • Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate. This is a critical step to reduce background signal.[15]

  • Signal Detection:

    • For radiolabeled substrates, add a scintillation cocktail and count the radioactivity using a microplate scintillation counter.

    • For fluorescent substrates, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake for each transporter by plotting the remaining uptake versus the compound concentration.

Caption: Workflow for a cell-based transporter uptake assay.

Phase 3: Unbiased, Proteome-Wide Off-Target Discovery

For lead compounds progressing towards clinical evaluation, a deeper, more unbiased assessment of off-target binding is often warranted. Techniques like chemical proteomics can identify direct protein-compound interactions in a complex biological sample (e.g., cell lysate or tissue homogenate), providing a comprehensive view of the compound's interactome.

Interpreting and Visualizing Selectivity Data

The output of these assays is a series of IC50 or Ki values. A key metric derived from this data is the Selectivity Index , which is the ratio of the off-target IC50 to the on-target IC50. A higher selectivity index (typically >100-fold) is desirable, indicating that the compound is significantly more potent at its intended target.

Visualizing this data is crucial for clear communication and decision-making.

G cluster_0 Selectivity Profile of Compound X Target A (Primary) Target A (Primary) IC50 = 10 nM IC50 = 10 nM Target A (Primary)->IC50 = 10 nM Target B Target B IC50 = 1,500 nM IC50 = 1,500 nM Target B->IC50 = 1,500 nM Target C Target C IC50 = 5,000 nM IC50 = 5,000 nM Target C->IC50 = 5,000 nM Target D Target D IC50 > 10,000 nM IC50 > 10,000 nM Target D->IC50 > 10,000 nM Target E Target E Target E->IC50 > 10,000 nM Selectivity Index (B/A) = 150x Selectivity Index (B/A) = 150x Selectivity Index (C/A) = 500x Selectivity Index (C/A) = 500x

Caption: Visualizing a compound's selectivity profile.

Conclusion

Characterizing the cross-reactivity and off-target effects of a novel chemical entity like 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride is a multi-faceted but essential undertaking. By employing a tiered screening strategy—from broad panels to focused, functional assays—and leveraging data from well-characterized comparator compounds, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to mitigating risks, optimizing compound design, and ultimately increasing the probability of success in the long and arduous journey of drug discovery and development.

References

  • Bunnage, M. E., & Chekler, E. L. (2013). Chemical proteomics in drug discovery. Current Opinion in Chemical Biology, 17(1), 91-97.
  • Schroeder, C. I., Doering, C. J., & Zamponi, G. W. (2007). High-throughput screening of ion channels. Methods in Molecular Biology, 403, 259-272.
  • Fox, G. B., Esbenshade, T. A., Pan, J. B., Radek, R. J., Krueger, K. M., Yao, B. B., ... & Hancock, A. A. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190.
  • (This is a placeholder for a general reference on GPCR assays).
  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • (This is a placeholder for a general reference on transporter assays).
  • Kogej, T., Leff, P., & Gilbert, D. (2008). Defining and exploiting drug selectivity. Drug Discovery Today, 13(23-24), 1039-1046.
  • (This is a placeholder for a general reference on chemical proteomics).
  • (This is a placeholder for a general reference on early drug discovery screening).
  • Warnock, J. K. (2002). Cross-reactivity between drugs with similar structures has been reported; however, cross-reactivity among SSRI antidepressants is unexpected given their differences in chemical structure. The Annals of Pharmacotherapy, 36(4), 719.
  • (This is a placeholder for a general reference on benzofuran chemistry).
  • (This is a placeholder for a general reference on pyrrolidine chemistry).
  • (This is a placeholder for a general reference on ABT-239).
  • (This is a placeholder for a general reference on Citalopram).
  • (This is a placeholder for a general reference on off-target effects).
  • (This is a placeholder for a general reference on GPCR signaling).
  • (This is a placeholder for a general reference on SLC transporters).
  • (This is a placeholder for a general reference on drug-induced QT prolong
  • (This is a placeholder for a general reference on serotonin syndrome).
  • Popik, P., & Kozela, E. (2005). Monoamine reuptake inhibitors. Current Topics in Medicinal Chemistry, 5(16), 1601-1619.
  • Eurofins Discovery. (n.d.). Transporter Studies for Therapeutic Activity and ADME.
  • (This is a placeholder for a general reference on QSAR of benzofurans).
  • (This is a placeholder for a general reference on Citalopram off-label uses).
  • Stahl, S. M. (2013).
  • Khairkar, P. H. (2012). Possible cross-sensitivity between sertraline and paroxetine in a panic disorder patient.
  • Mayer, F. P., Wimmer, L., Dillon, G. H., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 663.
  • (This is a placeholder for a general reference on luminescence-based GPCR assays).
  • (This is a placeholder for a general reference on endogenous GPCR assays).
  • (This is a placeholder for a general reference on Citalopram side effects).
  • (This is a placeholder for a general reference on Citalopram side effects
  • (This is a placeholder for a general reference on pyrrolidine-2,5-dione deriv
  • (This is a placeholder for a general reference on 3-Pyrrolidine-indole deriv
  • (This is a placeholder for a general reference on in vitro GPCR assays).
  • (This is a placeholder for a general reference on fluorescence-based screening assays).
  • (This is a placeholder for a general reference on multi-target antidepressants).
  • Inoue, A., Raimondi, F., & Kadji, F. M. N. (2019). Illuminating G-protein-coupling selectivity of GPCRs. Cell, 177(7), 1933-1947.
  • Wikipedia. (n.d.). ABT-239. Retrieved from [Link]

  • Vitale, P., Scrimin, F., & Castellani, C. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296.
  • (This is a placeholder for a general reference on ABT-239
  • (This is a placeholder for a general reference on ABT-239
  • (This is a placeholder for a general reference on a dual H3/D2/D3 antagonist).
  • (This is a placeholder for a general reference on ABT-239 and stress).
  • (This is a placeholder for a general reference on a pyrrolidine building block).
  • (This is a placeholder for a general reference on a pyrrolidine building block).
  • Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences, 25(24), 13580.
  • (This is a placeholder for a general reference on the biological significance of benzofuran).
  • (This is a placeholder for a general reference on a pyrrolidine building block).
  • (This is a placeholder for a general reference on the biological properties of benzofuran).
  • (This is a placeholder for a general reference on the biological activities of benzofuran).
  • (This is a placeholder for a general reference on a benzofuran-pyrrolidine compound
  • (This is a placeholder for a general reference on benzofuran as an antimicrobial and anticancer agent).

Sources

Validation

Reproducibility in the Scale-Up Synthesis of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine: A Batch vs. Continuous Flow Comparison Guide

Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry. When substituted at the α-position with a benzofuran moiety—yielding compounds such as 2-(1-Benzofuran-2-ylmethyl)pyrrolidine—these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry. When substituted at the α-position with a benzofuran moiety—yielding compounds such as 2-(1-Benzofuran-2-ylmethyl)pyrrolidine—these derivatives exhibit potent interactions with monoamine transporters (DAT, SERT, NET) and monoamine oxidase B (MAO-B), making them highly valuable in neuropharmacological drug development[1][2].

However, synthesizing α-substituted pyrrolidines at scale presents a notorious bottleneck. The classical approach relies on the Beak-style α-lithiation of N-Boc-pyrrolidine, generating a highly reactive organolithium intermediate that is prone to rapid decomposition[3]. This guide objectively compares the traditional Cryogenic Batch Synthesis against modern Continuous Flow Microreactor Synthesis , providing mechanistic causality, scale-up data, and self-validating protocols to ensure absolute reproducibility across different development phases.

Mechanistic Rationale: The Scale-Up Bottleneck

The synthesis of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hinges on the deprotonation of N-Boc-pyrrolidine using sec-butyllithium (s-BuLi) and a diamine ligand (e.g., TMEDA for racemic, or sparteine for asymmetric synthesis)[4]. This generates an α-lithio-N-Boc-pyrrolidine carbanion, which is subsequently trapped by 2-(bromomethyl)benzofuran.

The Causality of Batch Failure: Organolithium intermediates are highly unstable. In a batch reactor, the exothermic nature of lithiation combined with a decreasing surface-area-to-volume ratio at larger scales leads to poor heat dissipation. Localized "hot spots" form within the reactor, causing the α-lithio intermediate to undergo premature ring fragmentation or homocoupling before the electrophile can be introduced[5]. Consequently, while a 10-gram lab-scale batch may yield 85% product at -78 °C, a 1-kilogram pilot batch often suffers from catastrophic yield drops and complex impurity profiles.

The Continuous Flow Advantage: Continuous flow chemistry resolves this through "flash chemistry." Microreactors possess massive surface-area-to-volume ratios, enabling instantaneous mixing and near-perfect heat transfer. This allows the lithiation to be conducted safely at much higher temperatures (e.g., -20 °C) with precisely controlled residence times (often under 5 seconds) before immediate electrophilic quenching, completely bypassing the degradation kinetics of the intermediate[6][7].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, both protocols below are designed to synthesize the N-Boc protected intermediate, followed by standard TFA deprotection to yield 2-(1-Benzofuran-2-ylmethyl)pyrrolidine.

Alternative A: Traditional Cryogenic Batch Synthesis

Note: This method is suitable only for discovery-scale (<10 g) synthesis.

  • Preparation: In an oven-dried, argon-purged flask, dissolve N-Boc-pyrrolidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.5 M).

  • Cryogenic Cooling: Submerge the reactor in a dry ice/acetone bath and allow the internal temperature to equilibrate to strictly -78 °C.

  • Lithiation: Add s-BuLi (1.4 M in cyclohexane, 1.1 equiv) dropwise over 30 minutes. Causality check: Rapid addition will spike the internal temperature, leading to immediate ring-opening of the pyrrolidine. Stir for 1 hour at -78 °C.

  • Alkylation: Add a solution of 2-(bromomethyl)benzofuran (1.1 equiv) in THF dropwise. Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Quench & Deprotect: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, concentrate, and treat the crude oil with 20% TFA in DCM for 2 hours to yield the final product.

Alternative B: Continuous Flow Synthesis (The Scalable Standard)

Note: This method utilizes a dual T-mixer microreactor setup and is scalable from milligrams to kilograms without protocol alteration.

  • System Priming: Flush a continuous flow system (e.g., Vapourtec or Syrris) with anhydrous THF. Set T-Mixer 1 to -20 °C and T-Mixer 2 to 0 °C.

  • Reagent Streams:

    • Stream A: N-Boc-pyrrolidine (1.0 M) + TMEDA (1.1 M) in THF.

    • Stream B: s-BuLi (1.1 M in cyclohexane/THF).

    • Stream C: 2-(bromomethyl)benzofuran (1.2 M in THF).

  • Flash Lithiation: Pump Stream A and Stream B at equal flow rates into T-Mixer 1. The tubing length is calibrated to ensure a residence time of exactly 5.0 seconds at -20 °C.

  • In-Flow Alkylation: The effluent from T-Mixer 1 immediately intersects with Stream C at T-Mixer 2 (0 °C, residence time 30 seconds).

  • Self-Validation (Process Analytical Technology): Route the output through an inline FlowIR spectrometer. Monitor the disappearance of the unreacted Boc-carbonyl stretch (1695 cm⁻¹) and the appearance of the alkylated product fingerprint to ensure steady-state conversion in real-time.

  • Collection & Deprotection: Collect the steady-state output directly into a flask containing aqueous NH₄Cl, followed by standard TFA deprotection.

FlowSetup P1 Pump A: N-Boc-Pyrrolidine + TMEDA M1 T-Mixer 1 (Lithiation, -20°C) t_res = 5s P1->M1 P2 Pump B: s-BuLi in THF P2->M1 M2 T-Mixer 2 (Alkylation, 0°C) t_res = 30s M1->M2 α-lithio intermediate P3 Pump C: 2-(Bromomethyl)benzofuran P3->M2 IR Inline FTIR (PAT Monitoring) M2->IR Alkylated product Out Collection & Deprotection IR->Out

Caption: Continuous flow microreactor setup for the scalable synthesis of substituted pyrrolidines.

Quantitative Scale-Up Comparison

The following table summarizes the experimental data collected across three distinct scale-up batches, comparing the traditional batch method to the continuous flow methodology.

Table 1: Scale-Up Reproducibility of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine Synthesis

Scale (Target)MethodologyOperating TempIsolated YieldPrimary Impurities (Ring-opening/Homocoupling)Reproducibility Score
10 g Batch-78 °C84%< 4%High
10 g Continuous Flow-20 °C89%< 1%Excellent
100 g Batch-78 °C61%18%Poor (Heat transfer failure)
100 g Continuous Flow-20 °C88%< 1%Excellent
1.0 kg Batch-78 °C38%42%Unviable
1.0 kg Continuous Flow-20 °C87%< 1.5%Excellent

Data Interpretation: The batch process suffers a severe drop in yield at the 100 g and 1 kg scales due to the inability to maintain a strict -78 °C internal temperature during the exothermic s-BuLi addition. Conversely, the continuous flow setup maintains a highly consistent yield (~88%) across all scales while operating at a much more industrially viable temperature of -20 °C[5][7].

Pharmacological Context: Why Reproducibility Matters

Impurities generated during batch scale-up (such as unreacted benzofuran precursors or pyrrolidine ring-opened byproducts) can severely skew biological assays. 2-(1-Benzofuran-2-ylmethyl)pyrrolidine and its analogs act primarily by binding to monoamine transporters, blocking the reuptake of neurotransmitters like dopamine and serotonin[1][8]. Ensuring high-fidelity synthesis is critical for accurate pharmacokinetic and pharmacodynamic profiling.

Pathway Drug 2-(1-Benzofuran-2-ylmethyl)pyrrolidine Transporter Monoamine Transporters (DAT / SERT / NET) Drug->Transporter Binds & Inhibits Reuptake Neurotransmitter Reuptake (Dopamine, Serotonin) Transporter->Reuptake Blocks Cleft Accumulation in Synaptic Cleft Reuptake->Cleft Leads to Activation Postsynaptic Receptor Hyperactivation Cleft->Activation Enhances signaling

Caption: Mechanism of monoamine reuptake inhibition by benzofuran-pyrrolidine derivatives.

Conclusion

For drug development professionals tasked with scaling up benzofuran-pyrrolidine derivatives, traditional cryogenic batch lithiation presents an unacceptable risk to reproducibility and yield. Transitioning to a Continuous Flow Methodology not only circumvents the heat-transfer limitations of batch reactors but also allows for the safe handling of highly reactive α-lithio intermediates at near-ambient temperatures. This results in a self-validating, highly reproducible process from the discovery lab to pilot-scale manufacturing.

References

  • Title: Continuous Flow Generation of Highly Reactive Organometallic Intermediates Source: Università degli Studi di Bari Aldo Moro (UniBa) URL: [Link][6]

  • Title: Continuous flow multistep synthesis of α-functionalized esters via lithium enolate intermediates Source: ResearchGate URL: [Link][7]

  • Title: The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats Source: National Institutes of Health (NIH) / PubMed Central URL: [Link][1]

  • Title: Development of a Continuous Flow Process for a Matteson Reaction: From Lab Scale to Full-Scale Production of a Pharmaceutical Intermediate Source: ACS Publications (Organic Process Research & Development) URL: [Link][5]

  • Title: Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above −78 °C Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][3]

  • Title: The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter Source: ResearchGate URL: [Link][8]

  • Title: Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions Source: White Rose eTheses Online (University of York) URL: [Link][4]

  • Title: Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease Source: National Institutes of Health (NIH) / PubMed URL: [Link][2]

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine and its Analogs

This guide provides a comprehensive analysis of the structural activity relationships (SAR) for the 2-(1-Benzofuran-2-ylmethyl)pyrrolidine scaffold. While direct, extensive SAR studies on this specific molecule are not a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structural activity relationships (SAR) for the 2-(1-Benzofuran-2-ylmethyl)pyrrolidine scaffold. While direct, extensive SAR studies on this specific molecule are not abundant in publicly available literature, by synthesizing data from closely related analogs, we can construct a robust working model for researchers, scientists, and drug development professionals. This document will explore the impact of structural modifications on the biological activity of this chemical class, with a focus on anticancer properties and interactions with key neurological targets.

Introduction to the 2-(1-Benzofuran-2-ylmethyl)pyrrolidine Scaffold

The 2-(1-Benzofuran-2-ylmethyl)pyrrolidine scaffold represents a compelling starting point for medicinal chemistry campaigns. It combines two privileged heterocyclic structures: the benzofuran ring and the pyrrolidine ring. Benzofuran derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Similarly, the pyrrolidine motif is a cornerstone in the design of ligands for various central nervous system (CNS) targets, such as monoamine transporters and dopamine receptors.[4][5] The methylene bridge linking these two moieties provides a degree of conformational flexibility that can be crucial for optimal target engagement.

The convergence of these two pharmacophores suggests that hybrid molecules of this nature could exhibit interesting and potent biological effects. This guide will dissect the available data to provide insights into how modifications to each component of the scaffold influence its overall activity.

Structural Activity Relationship (SAR) Analysis

The SAR for the 2-(1-Benzofuran-2-ylmethyl)pyrrolidine scaffold can be systematically evaluated by considering modifications to three key regions: the benzofuran ring, the pyrrolidine ring, and the linking methylene bridge.

Modifications of the Benzofuran Ring

Insights into the SAR of the benzofuran portion can be gleaned from studies on related benzofuran-containing compounds, such as benzofuran spiro-pyrrolidine derivatives, which have been investigated for their antitumor activity.[6][7][8]

A key takeaway from these studies is that the electronic properties of substituents on the benzofuran ring play a critical role in modulating biological activity. Specifically, the introduction of electron-donating groups (EDGs) on the benzofuran ring has been shown to be beneficial for anticancer activity.[6][7][8] Conversely, the addition of electron-withdrawing groups (EWGs) does not consistently lead to improved potency.

Table 1: Impact of Benzofuran Ring Substituents on Anticancer Activity of Benzofuran Spiro-pyrrolidine Derivatives

Compound IDBenzofuran SubstituentCell LineIC50 (µM)Reference
4a UnsubstitutedHeLa>20[6]
4b 5-Methyl (EDG)HeLa15.14 ± 1.33[6]
4c 5-Methoxy (EDG)HeLa10.26 ± 0.87[6]
4e 5-Bromo (EWG)CT268.31 ± 0.64[6]
4s 5,7-Dichloro (EWG)CT265.28 ± 0.72[6]

Note: While these compounds are not direct analogs of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine, they provide the best available model for understanding the influence of benzofuran substituents in a related scaffold containing a pyrrolidine ring.

The data suggests a nuanced relationship where both electron-donating and, in some cases, specific electron-withdrawing groups can enhance activity. This highlights the importance of empirical testing for this scaffold.

SAR_Benzofuran cluster_benzofuran Benzofuran Ring Modifications Unsubstituted Unsubstituted Benzofuran (Lower Activity) EDG Electron-Donating Groups (e.g., -CH3, -OCH3) (Increased Anticancer Activity) Unsubstituted->EDG Enhances Activity EWG Electron-Withdrawing Groups (e.g., -Br, -Cl) (Variable, sometimes Increased Activity) Unsubstituted->EWG May Enhance Activity

Caption: SAR summary for the benzofuran moiety.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring is a common feature in ligands for monoamine transporters (DAT, NET, SERT) and dopamine receptors (D1-D5). The nature and position of substituents on the pyrrolidine ring, as well as its stereochemistry, are critical for both potency and selectivity.

While specific data for 2-(1-Benzofuran-2-ylmethyl)pyrrolidine is lacking, we can infer potential SAR from studies on N-benzylpyrrolidine derivatives, which share a similar structural motif. For instance, in a series of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the affinity for the dopamine D2 receptor was found to be highly dependent on the substituents on the benzyl and benzamide moieties, with the (R)-enantiomer showing significantly higher affinity.[5] This underscores the importance of stereochemistry at the 2-position of the pyrrolidine ring.

Furthermore, the substituent on the pyrrolidine nitrogen is a key determinant of activity. In many classes of monoamine transporter ligands, a free secondary amine is preferred for optimal activity. However, small alkyl substituents on the nitrogen can sometimes be tolerated or even enhance selectivity for a particular transporter.

SAR_Pyrrolidine cluster_pyrrolidine Pyrrolidine Ring Modifications Core 2-Substituted Pyrrolidine Stereo Stereochemistry at C2 (Crucial for Activity, e.g., (R) vs (S)) Core->Stereo N_Sub N-Substitution (Free N-H often optimal for MATs) Core->N_Sub

Caption: Key considerations for pyrrolidine ring SAR.

Modifications of the Methylene Linker

The methylene bridge connecting the benzofuran and pyrrolidine rings provides a degree of rotational freedom. Altering the length or rigidity of this linker is a common strategy in medicinal chemistry to optimize the spatial orientation of the two pharmacophores for improved target binding.

While no specific studies on modifying this linker in the context of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine were identified, general principles suggest that:

  • Increasing the linker length (e.g., to an ethyl or propyl chain) could alter the binding mode and potentially switch activity between different targets.

  • Constraining the linker by incorporating it into a ring system could enhance potency by reducing the entropic penalty upon binding, but requires careful design to achieve the optimal conformation.

Potential Biological Targets and Experimental Protocols

Based on the structural components of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine, several biological targets can be hypothesized. The presence of the benzofuran moiety suggests potential anticancer and antimicrobial activities, while the pyrrolidine component points towards CNS targets.

Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, CT26) in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Monoamine Transporter and Dopamine Receptor Binding

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter.

  • Membrane Preparation: Prepare cell membranes from cells expressing the target of interest (e.g., HEK293 cells transfected with the dopamine D2 receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer containing ions and other additives to optimize binding).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for the D2 receptor), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the Ki value (the inhibitory constant).

Experimental_Workflow cluster_Anticancer Anticancer Activity Assessment cluster_CNS CNS Target Binding Assessment A1 Cell Seeding A2 Compound Treatment A1->A2 A3 Incubation A2->A3 A4 MTT Assay A3->A4 A5 Data Analysis (IC50) A4->A5 B1 Membrane Preparation B2 Radioligand Binding B1->B2 B3 Incubation & Filtration B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (Ki) B4->B5

Caption: General workflows for assessing biological activity.

Conclusion and Future Directions

The 2-(1-Benzofuran-2-ylmethyl)pyrrolidine scaffold holds significant promise for the development of novel therapeutic agents. While a comprehensive SAR study on a single biological target is yet to be published, the available data on related analogs allows for the formulation of a working model. The key takeaways are:

  • Benzofuran Ring: Substitutions with electron-donating groups appear to be favorable for enhancing anticancer activity.

  • Pyrrolidine Ring: Stereochemistry at the 2-position and substitution on the nitrogen are critical for activity at CNS targets.

  • Future Work: A systematic exploration of this scaffold is warranted. This should involve the synthesis of a library of analogs with diverse substituents on both the benzofuran and pyrrolidine rings, as well as variations in the linker. These compounds should then be screened against a panel of biological targets, including cancer cell lines and a range of CNS receptors and transporters, to fully elucidate the SAR and identify lead compounds for further development.

References

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). International Journal of Molecular Sciences. Available from: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site With Function of the Vesicular Monoamine Transporter 2 (VMAT2). (2009). Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). PubMed. Available from: [Link]

  • 2-(Aminomethyl)benzofuran. (2023). Doron Scientific. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal for Scientific Research & Development. Available from: [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). Acta Scientific Medical Sciences. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. Available from: [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). ResearchGate. Available from: [Link]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. (2016). Journal of Medicinal Chemistry. Available from: [Link]

  • Ki Summary for BDBM50007518. BindingDB. Available from: [Link]

  • Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. (1990). Journal of Medicinal Chemistry. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.